1-Palmitoyl-sn-glycero-3-phosphocholine-d49
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H50NO7P |
|---|---|
分子量 |
544.9 g/mol |
IUPAC名 |
[(2R)-1,1,2,3,3-pentadeuterio-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hydroxypropyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D |
InChIキー |
ASWBNKHCZGQVJV-MPIXDXTJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49, a deuterated analog of a key lysophosphatidylcholine (B164491). This document outlines its physicochemical properties, applications in research, detailed experimental protocols for its use as an internal standard in mass spectrometry-based lipidomics, and the biological signaling pathways of its non-deuterated counterpart.
Core Concepts
This compound (16:0 Lyso PC-d49) is a synthetically derived, stable isotope-labeled version of 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC).[1] The incorporation of 49 deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for accurate and precise quantification of its endogenous, non-labeled counterpart in complex biological samples using mass spectrometry.[1] The non-deuterated form, 1-Palmitoyl-sn-glycero-3-phosphocholine, is an abundant lysophosphatidylcholine that exhibits pro-inflammatory activity and is implicated in the pathogenesis of conditions such as atherosclerosis.[1]
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | (R)-2-Hydroxy-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate-d49 | [2] |
| Synonyms | 16:0 Lyso PC-d49 | [1] |
| Molecular Formula | C₂₄H₁D₄₉NO₇P | N/A |
| Molecular Weight | 544.9 (approx.) | Calculated |
| Purity | ≥98% | [3] |
| Physical State | Powder | |
| Storage Temperature | -20°C | [3] |
Properties of Non-Deuterated Analog (1-Palmitoyl-sn-glycero-3-phosphocholine)
| Property | Value | Source |
| Molecular Formula | C₂₄H₅₀NO₇P | [3] |
| Molecular Weight | 495.63 g/mol | |
| CAS Number | 17364-16-8 | |
| Biological Source | Synthetic |
Experimental Protocols
Use as an Internal Standard for Lipidomics Analysis of Human Plasma
This protocol outlines the use of this compound as an internal standard for the quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine in human plasma using liquid chromatography-mass spectrometry (LC-MS).
1. Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
LC-MS system with a C18 column
2. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL in methanol.
3. Sample Preparation (modified Bligh and Dyer extraction): [4]
-
Thaw human plasma samples on ice.
-
In a 2 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL internal standard working solution to the plasma.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.
4. LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the lipids using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid).
-
Detect the parent ions for both the endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine and the deuterated internal standard using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of the endogenous lipid by comparing the area ratio to a standard curve generated with known concentrations of the non-deuterated standard.
Signaling Pathways and Biological Context
The non-deuterated form, 1-Palmitoyl-sn-glycero-3-phosphocholine, is a bioactive lipid involved in various signaling pathways, particularly those related to inflammation.
Enzymatic Metabolism of Lysophosphatidylcholine (LPC)
LPCs are key intermediates in phospholipid metabolism. Their levels are tightly regulated by the activity of several enzymes.
Caption: Enzymatic pathways of LPC synthesis and catabolism.[5]
Pro-inflammatory Signaling of Lysophosphatidylcholine
LPC can act as a signaling molecule, activating various downstream pathways that contribute to inflammatory responses, particularly in the context of atherosclerosis.
Caption: Pro-inflammatory signaling pathways activated by LPC.[6][7]
Experimental Workflow for Lipidomics using an Internal Standard
The following diagram illustrates a typical workflow for a lipidomics experiment employing an internal standard like this compound.
Caption: A typical lipidomics experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. 1-Palmitoyl-sn-glycero-3-phosphorylcholine (CAS 17364-18-0) | Abcam [abcam.com]
- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d49
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (16:0 Lyso PC-d49) is a deuterated analog of the naturally occurring lysophosphatidylcholine, 1-Palmitoyl-sn-glycero-3-phosphocholine. Its primary application in research and drug development lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The isotopic labeling provides a distinct mass shift, allowing for precise differentiation from its non-deuterated counterpart in complex biological matrices. This guide provides a comprehensive overview of the physical properties, experimental protocols, and common applications of this essential analytical tool.
Physical Properties
The physical characteristics of this compound are crucial for its proper handling, storage, and application in experimental settings. The following tables summarize the key physical properties for both the deuterated and non-deuterated forms.
Table 1: General Physical Properties
| Property | This compound | 1-Palmitoyl-sn-glycero-3-phosphocholine |
| Synonyms | 16:0 Lyso PC-d49 | 1-Palmitoyl-lyso-PC, L-α-Palmitoyl lysophosphatidylcholine |
| Molecular Formula | C₂₄H₁D₄₉NO₇P | C₂₄H₅₀NO₇P |
| Molecular Weight | 544.99 g/mol (Calculated) | 495.63 g/mol |
| Physical State | Solid, powder | White to off-white powder to crystal |
| Storage | -20°C, protected from light | -20°C[1] |
Table 2: Thermal and Solubility Properties
| Property | This compound | 1-Palmitoyl-sn-glycero-3-phosphocholine |
| Melting Point | ~248.7 - 249.7 °C (Estimated) | 253 °C[2] |
| Solubility | Data not available, expected to be similar to the non-deuterated form | Slightly soluble in chloroform (B151607) and methanol (B129727) (when heated)[2] |
Note on Melting Point Estimation: Studies on deuterated phospholipids (B1166683) have shown that deuteration of the acyl chains can lead to a decrease in the gel-fluid phase transition temperature. For saturated lipids, this reduction is approximately 4.3 ± 0.1 °C compared to their protiated (non-deuterated) counterparts. The estimated melting point for the d49 variant is based on this observed effect.
Experimental Protocols
Accurate and reproducible experimental results rely on well-defined protocols. The following sections detail methodologies for determining key physical properties and for the application of this compound as an internal standard.
Determination of Melting Point (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is the standard method for determining the melting transition temperature of lipids.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the lipid powder into a DSC pan.
-
Hydration (Optional but recommended for phase transition studies): Add a small amount of buffer (e.g., PBS) to the pan to hydrate (B1144303) the lipid, and seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 220°C).
-
Ramp the temperature at a controlled rate (e.g., 2°C/min) to a temperature above the melting point (e.g., 260°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram.
Determination of Solubility
A qualitative assessment of solubility in various solvents is essential for preparing stock solutions and for extraction procedures.
Methodology:
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, methanol, chloroform, dichloromethane).
-
Sample Preparation: Add a small, known amount (e.g., 1 mg) of this compound to separate test tubes.
-
Solubilization: Add a fixed volume (e.g., 1 mL) of each solvent to the respective test tubes.
-
Observation: Vortex each tube for 30 seconds and visually inspect for dissolution. If not fully dissolved, gentle heating may be applied for solvents like methanol.
-
Classification: Classify the solubility as soluble, slightly soluble, or insoluble based on visual observation.
Application as an Internal Standard in LC-MS
The primary utility of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics. The following workflow outlines its use for the quantification of endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine in a biological sample.
Workflow for Quantification using an Internal Standard
Caption: Workflow for the quantification of an endogenous lipid using a deuterated internal standard.
Detailed Protocol for LC-MS Quantification
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol) to create a concentrated stock solution.
-
Prepare a working solution by diluting the stock solution to a known concentration.
-
-
Sample Preparation and Extraction:
-
Thaw the biological sample (e.g., plasma) on ice.
-
To a known volume or weight of the sample, add a precise volume of the internal standard working solution.
-
Perform lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform/methanol mixture to precipitate proteins and extract lipids into an organic phase.
-
Separate the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution program with mobile phases appropriate for lipid separation (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate).
-
Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Set up a multiple reaction monitoring (MRM) experiment to detect the specific precursor-to-product ion transitions for both the endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine and the deuterated internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of the non-deuterated standard spiked with the same amount of internal standard.
-
Determine the concentration of the endogenous lipid in the sample by interpolating the peak area ratio from the calibration curve.
-
Conclusion
This compound is an indispensable tool for accurate and precise quantification of its endogenous counterpart in complex biological samples. A thorough understanding of its physical properties and the application of robust experimental protocols are essential for obtaining reliable data in lipidomics research and drug development. The methodologies and workflow presented in this guide provide a solid foundation for the effective utilization of this deuterated internal standard.
References
An In-depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d49
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the physicochemical properties and applications of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49, a deuterated analog of a common lysophosphatidylcholine. It is intended to serve as a technical resource for its use in research and development, particularly in the field of lipidomics.
Quantitative Data Summary
The fundamental physicochemical properties of this compound and its non-deuterated counterpart are summarized below. The inclusion of 49 deuterium (B1214612) atoms significantly increases the molecular weight of the molecule, a key feature for its application as an internal standard in mass spectrometry-based analyses.
| Property | This compound | 1-Palmitoyl-sn-glycero-3-phosphocholine |
| Molecular Weight | 544.93 g/mol | 495.63 g/mol [1][2][3][4][5] |
| Chemical Formula | C₂₄HD₄₉NO₇P | C₂₄H₅₀NO₇P |
| CAS Number | 2315262-40-7 | 17364-16-8 |
Table 1: Physicochemical Properties
The calculation of the molecular weight is based on the atomic weights of the constituent elements, as detailed in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Deuterium | D (²H) | 2.014 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
| Phosphorus | P | 30.974 |
Table 2: Atomic Weights of Constituent Elements
Experimental Protocols
This compound is predominantly utilized as an internal standard in quantitative lipidomics studies employing liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for its distinct detection and quantification.
2.1. Lipid Extraction from Biological Matrices using a Modified Folch Method
This protocol outlines a standard procedure for the extraction of lipids, including lysophosphatidylcholines, from plasma samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution (concentration to be optimized based on the expected analyte concentration)
-
Biological sample (e.g., plasma)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
In a glass centrifuge tube, add 100 µL of the plasma sample.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture again for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
2.2. Quantification by LC-MS/MS
The reconstituted lipid extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 1-Palmitoyl-sn-glycero-3-phosphocholine: Precursor ion (m/z 496.4) -> Product ion (m/z 184.1)
-
MRM Transition for this compound: Precursor ion (m/z 545.9) -> Product ion (m/z 184.1)
The quantification of the endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine is achieved by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this to a standard curve generated with known concentrations of the non-deuterated standard.
Visualizations
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates the typical workflow for a lipidomics experiment utilizing a deuterated internal standard.
Caption: Lipidomics workflow using a deuterated internal standard.
Signaling Pathway Involvement (Hypothetical)
Lysophosphatidylcholines are known to be involved in various signaling pathways. The diagram below represents a simplified, hypothetical pathway where 1-Palmitoyl-sn-glycero-3-phosphocholine might act as a signaling molecule.
Caption: Hypothetical signaling cascade initiated by lysophosphatidylcholine.
References
- 1. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. 1-Palmitoyl-sn-glycero-3-phosphorylcholine (CAS 17364-18-0) | Abcam [abcam.com]
- 3. 1-棕榈酰-sn-甘油-3-磷酸胆碱 synthetic, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-パルミトイル-sn-グリセロ-3-ホスホコリン - 1-ヘキサデカノイル-sn-グリセロ-3-ホスホコリン, 3-sn-リソホスファチジルコリン [sigmaaldrich.com]
The Function of Deuterated Lysophosphatidylcholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core functions of lysophosphatidylcholine (B164491) (LPC) and the pivotal role of its deuterated analogue in advancing research and development. Deuterated lysophosphatidylcholine serves as a powerful tool in mass spectrometry-based lipidomics and metabolic studies, enabling precise quantification and tracing of LPC's metabolic fate. This guide details its involvement in key signaling pathways, presents quantitative data derived from studies utilizing deuterated standards, and outlines relevant experimental protocols.
Core Function and Biological Significance of Lysophosphatidylcholine
Lysophosphatidylcholine is a bioactive lipid mediator derived from the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2). It is a major component of oxidized low-density lipoprotein (ox-LDL) and plays a crucial role in a variety of physiological and pathological processes.[1][2][3] Its functions are concentration-dependent and tissue-specific, influencing cellular signaling, inflammation, and metabolism.[4][5]
Elevated levels of LPC are associated with several diseases, including atherosclerosis, diabetes, cancer, and neurodegenerative disorders. It contributes to inflammation by inducing the expression of adhesion molecules and cytokines, and it can act as a chemoattractant for monocytes. In the nervous system, LPC is known to induce demyelination.
The primary utility of deuterated lysophosphatidylcholine in research is as an internal standard for accurate quantification of endogenous LPC species by mass spectrometry. Its nearly identical chemical and physical properties to its non-deuterated counterpart, combined with its distinct mass, make it an ideal tool for correcting for sample loss and ionization variability during analysis.
Metabolic Pathways of Lysophosphatidylcholine
The metabolism of lysophosphatidylcholine is a dynamic process central to maintaining membrane homeostasis and regulating signaling events. Deuterated LPC is instrumental in studying the kinetics and flux through these pathways.
1. Synthesis: LPC is primarily produced through the enzymatic hydrolysis of phosphatidylcholine (PC) at the sn-2 position by phospholipase A2 (PLA2).
2. Catabolism: There are two main pathways for LPC catabolism:
-
Reacylation: Lysophosphatidylcholine acyltransferase (LPCAT) catalyzes the conversion of LPC back to PC by adding an acyl group from acyl-CoA. This is a key step in the remodeling of phospholipids, known as the Lands cycle.
-
Hydrolysis: Autotaxin (ATX), a lysophospholipase D, hydrolyzes LPC to produce lysophosphatidic acid (LPA) and choline (B1196258). LPA is another potent signaling lipid involved in processes such as cell proliferation and migration.
The metabolic pathways of LPC are critical in regulating its concentration and, consequently, its biological effects.
Data Presentation: Quantitative Analysis of LPC Species
Deuterated LPC is crucial for the accurate quantification of various LPC species in biological samples. The following table summarizes representative data from a study that used liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to compare LPC levels in the serum of neonates and adults.
| LPC Species | Neonatal Serum (Day 0-1) (μmol/L) | Adult Serum (μmol/L) | Fold Change (Neonate/Adult) |
| 16:0-LPC | 55.3 ± 15.2 | 120.5 ± 21.8 | 0.46 |
| 18:0-LPC | 25.1 ± 7.9 | 65.4 ± 11.3 | 0.38 |
| 18:1-LPC | 18.4 ± 5.5 | 42.1 ± 8.9 | 0.44 |
| 18:2-LPC | 12.6 ± 4.1 | 35.7 ± 7.5 | 0.35 |
| Data adapted from Takatera et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2006. Values are presented as mean ± standard deviation. |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are outlines of key experimental protocols where deuterated lysophosphatidylcholine is or can be applied.
Protocol 1: Quantification of LPC in Plasma using ESI-MS/MS
This protocol describes a high-throughput method for quantifying LPC species in plasma samples using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and deuterated LPC as an internal standard.
1. Sample Preparation: a. To 10 µL of plasma, add a known amount of deuterated LPC internal standard mix (e.g., d31-16:0-LPC). b. Perform a lipid extraction using a suitable solvent system, such as the Folch or Bligh-Dyer method. c. Evaporate the organic phase to dryness under a stream of nitrogen. d. Reconstitute the lipid extract in an appropriate solvent for MS analysis (e.g., methanol/chloroform).
2. Mass Spectrometry Analysis: a. Utilize a tandem mass spectrometer equipped with an electrospray ionization source. b. Operate the mass spectrometer in the positive ion mode. c. Use a precursor ion scan for m/z 184, which is the characteristic phosphocholine (B91661) headgroup fragment. d. The intensity of the endogenous LPC species is compared to the intensity of the corresponding deuterated internal standard for quantification.
3. Data Analysis: a. Integrate the peak areas for each endogenous LPC species and the deuterated internal standard. b. Calculate the concentration of each LPC species based on the ratio of the peak areas and the known concentration of the internal standard.
Protocol 2: LPCAT Activity Assay
This assay measures the activity of lysophosphatidylcholine acyltransferase (LPCAT) by monitoring the conversion of LPC to PC. Using deuterated LPC allows for the detection of the deuterated PC product by mass spectrometry.
1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0). b. Add the enzyme source (e.g., cell lysate or purified recombinant LPCAT1). c. Add the acyl donor, acyl-CoA (e.g., oleoyl-CoA). d. Add the acyl acceptor, deuterated LPC (e.g., d31-16:0-LPC).
2. Enzyme Reaction: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). b. Stop the reaction by adding a quench solution (e.g., chloroform/methanol).
3. Product Analysis: a. Extract the lipids from the reaction mixture. b. Analyze the lipid extract by LC-MS/MS to detect and quantify the formation of the deuterated phosphatidylcholine product.
Protocol 3: Autotaxin (ATX) Activity Assay
This assay measures the lysophospholipase D activity of autotaxin by quantifying the choline released from LPC.
1. Reaction Setup: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing NaCl, MgCl₂, and CoCl₂). b. Add the enzyme source (e.g., serum sample or purified ATX). c. Add the substrate, LPC (deuterated or non-deuterated).
2. Enzymatic Reaction: a. Incubate the reaction at 37°C for an appropriate time (e.g., 4-6 hours).
3. Product Detection: a. The released choline can be measured using a colorimetric or fluorometric assay after enzymatic conversion to betaine (B1666868) and subsequent reactions. b. Alternatively, if deuterated LPC is used, the production of deuterated lysophosphatidic acid (LPA) can be monitored by LC-MS/MS.
Signaling Pathways Involving Lysophosphatidylcholine
LPC exerts its biological effects by activating several signaling pathways, primarily through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).
GPCR-Mediated Signaling: LPC is known to interact with several GPCRs, including G2A (GPR132) and GPR4. Activation of these receptors can lead to the stimulation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK. This can result in cellular responses like cell migration and proliferation.
TLR-Mediated Signaling: LPC can also activate Toll-like receptors, particularly TLR4. This interaction can trigger pro-inflammatory signaling pathways, such as the activation of nuclear factor-kappa B (NF-κB), leading to the production of inflammatory cytokines.
References
- 1. Measurement of lysophospholipase D/autotaxin activity in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin structure-activity relationships revealed through lysophosphatidylcholine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of 1-Palmitoyl-sn-glycero-3-phosphocholine in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a prominent species of lysophosphatidylcholine, has emerged as a critical bioactive lipid mediator involved in a diverse array of cellular signaling pathways. Historically viewed as a simple metabolic intermediate, LPC 16:0 is now recognized for its pleiotropic effects in both physiological and pathological processes. This technical guide provides an in-depth exploration of the core signaling mechanisms governed by LPC 16:0, with a focus on its role in inflammation, pain perception, cancer biology, and cardiovascular disease. We present a comprehensive summary of quantitative data, detailed experimental protocols for studying LPC 16:0-mediated effects, and visual representations of key signaling cascades and experimental workflows to facilitate a deeper understanding and guide future research and therapeutic development.
Introduction
Lysophosphatidylcholines (LPCs) are generated from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or through the action of lecithin-cholesterol acyltransferase (LCAT). 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is one of the most abundant saturated LPC species in biological membranes and plasma.[1][2] Beyond its structural role, LPC 16:0 functions as a signaling molecule that can activate a variety of cell surface receptors and intracellular targets, thereby modulating a wide range of cellular responses. Its involvement in pathological conditions such as chronic pain, atherosclerosis, and cancer has made it a subject of intense investigation for its potential as a biomarker and a therapeutic target.[3][4][5]
LPC 16:0 Signaling Pathways
LPC 16:0 exerts its effects by interacting with multiple protein targets, including G protein-coupled receptors (GPCRs), ion channels, and Toll-like receptors (TLRs).
G Protein-Coupled Receptor (GPCR) Signaling
LPC 16:0 is a known ligand for several GPCRs, most notably G2A (GPR132) and GPR4. Activation of these receptors by LPC 16:0 can lead to diverse downstream signaling cascades.
-
G2A (GPR132): This receptor is primarily expressed in immune cells such as T cells and macrophages. LPC 16:0-G2A signaling has been implicated in T cell migration and macrophage polarization towards a pro-inflammatory M1 phenotype. The signaling pathway often involves the activation of downstream kinases and transcription factors that regulate inflammatory responses.
-
GPR4: GPR4 is another GPCR that can be activated by LPC, although with a lower affinity compared to G2A. It is involved in processes such as angiogenesis and cellular migration.
Caption: LPC 16:0 activation of G protein-coupled receptors G2A and GPR4.
Ion Channel Modulation
LPC 16:0 has been shown to directly modulate the activity of several ion channels, playing a crucial role in pain signaling and cellular homeostasis.
-
Acid-Sensing Ion Channel 3 (ASIC3): In the context of chronic pain, particularly joint pain associated with rheumatic diseases, LPC 16:0 has been identified as a key signaling molecule that activates ASIC3 channels on sensory neurons. This activation contributes to the generation of pain signals. The interaction is not dependent on pH changes, suggesting a direct ligand-gated mechanism.
-
Pannexin Channels: LPC 16:0 can gate pannexin-1 (Panx1) and pannexin-2 (Panx2) channels, leading to the release of ATP from cells. This ATP release can then act on P2X7 receptors, contributing to inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.
-
Calcium Channels: LPC 16:0 can induce intracellular calcium influx in neurons, which can be detrimental to neuronal viability and contribute to ischemic brain injury. This effect is independent of glutamate (B1630785) receptor activity.
Caption: Modulation of ASIC3 and Pannexin channels by LPC 16:0.
Toll-Like Receptor (TLR) Signaling
LPC 16:0 can act as a ligand for Toll-like receptors, particularly TLR2 and TLR4, which are key players in the innate immune response. This interaction triggers downstream signaling cascades involving MyD88 and NF-κB, leading to the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This pathway is central to the pro-inflammatory effects of LPC 16:0 observed in conditions like atherosclerosis.
Caption: LPC 16:0-mediated Toll-Like Receptor (TLR) signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the cellular effects of LPC 16:0.
Table 1: Concentrations of LPC 16:0 in Biological Samples
| Biological Sample | Condition | Concentration (µM) | Reference |
| Human Knee Synovial Fluid | Osteoarthritis Patients | 35.2 ± 2.4 | |
| Human Knee Synovial Fluid | Postmortem Controls | 16.3 ± 1.5 | |
| Human Knee Synovial Fluid | Various Rheumatic Diseases | 41.9 ± 3.1 | |
| Mouse Plasma | Control | 192.45 ± 12.85 | |
| Mouse Plasma | Bezafibrate-treated | 437.16 ± 29.63 | |
| Mouse Liver | Control | 202.61 ± 24.60 (ng/mg) | |
| Mouse Liver | Bezafibrate-treated | 326.13 ± 5.57 (ng/mg) |
Table 2: In Vitro Effective Concentrations of LPC 16:0
| Cellular Effect | Cell Type | Concentration | Reference |
| Intracellular Ca2+ Influx | Cultured Cortical Neurons | 10 - 50 µM | |
| IL-8 Protein Secretion | Human Aortic Endothelial Cells | 10 µM | |
| Inhibition of Vacuole Fusion | Yeast Vacuoles | IC50 = 44 µM | |
| Pro-inflammatory Activities | Various | 1 - 100 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of LPC 16:0's role in cell signaling.
Quantification of LPC 16:0 by LC-MS/MS
This protocol outlines a general workflow for the quantification of LPC 16:0 in biological samples.
Caption: Workflow for LPC 16:0 quantification using LC-MS/MS.
Protocol:
-
Sample Preparation: Homogenize tissue samples or use plasma/synovial fluid directly. Add an internal standard (e.g., LPC 17:0).
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (Folch method) or a chloroform/methanol mixture (Bligh-Dyer method).
-
Phase Separation: Centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a C18 column for separation. Set the mass spectrometer to monitor the specific parent-to-daughter ion transition for LPC 16:0 (e.g., m/z 496.3 -> 184.1).
-
Quantification: Calculate the concentration of LPC 16:0 by comparing its peak area to that of the internal standard.
In Vitro Calcium Imaging
This protocol describes the measurement of intracellular calcium influx in response to LPC 16:0 stimulation.
Protocol:
-
Cell Culture: Plate cells (e.g., primary cortical neurons) on glass coverslips and culture until the desired confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes.
-
Washing: Wash the cells with the physiological buffer to remove excess dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for a few minutes.
-
Stimulation: Perfuse the cells with a solution containing LPC 16:0 at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence ratio over time to determine the magnitude and kinetics of the calcium response.
Western Blotting for Signaling Protein Activation
This protocol is for detecting the phosphorylation (activation) of downstream signaling proteins (e.g., ERK, Akt) upon LPC 16:0 treatment.
Caption: General workflow for Western blotting.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with LPC 16:0 for the specified time.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein.
Conclusion and Future Directions
1-Palmitoyl-sn-glycero-3-phosphocholine is a pleiotropic signaling molecule with significant implications for human health and disease. Its ability to activate a diverse range of receptors and signaling pathways underscores its importance in cellular communication. The pro-inflammatory and pro-nociceptive effects of LPC 16:0 make it a promising target for the development of novel therapeutics for chronic inflammatory diseases and pain. Furthermore, its altered levels in various pathological states highlight its potential as a diagnostic and prognostic biomarker.
Future research should focus on further elucidating the tissue- and cell-type-specific roles of LPC 16:0 and its downstream signaling networks. The development of specific inhibitors for the enzymes involved in LPC 16:0 metabolism, as well as antagonists for its receptors, will be crucial for translating our understanding of LPC 16:0 signaling into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of this important lipid mediator.
References
The Biological Significance of Deuterated Phospholipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated phospholipids (B1166683), particularly those containing deuterated polyunsaturated fatty acids (D-PUFAs), represent a groundbreaking class of molecules with profound biological significance. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific oxidation-prone sites, these modified lipids exhibit a remarkable resistance to lipid peroxidation. This "kinetic isotope effect" underpins their therapeutic potential in a wide array of pathologies driven by oxidative stress, including neurodegenerative diseases, atherosclerosis, and age-related disorders. This technical guide provides an in-depth exploration of the core principles, experimental validation, and therapeutic applications of deuterated phospholipids, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The Core Principle: The Kinetic Isotope Effect in Lipid Peroxidation
The enhanced stability of deuterated phospholipids stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation, a process initiated by the abstraction of a hydrogen atom from a bis-allylic position. This initial step is the rate-limiting step in the cascade of lipid peroxidation.
By replacing the hydrogen atoms at these vulnerable bis-allylic sites with deuterium, the energy required to break the bond increases significantly. This slows down the rate of hydrogen abstraction by reactive oxygen species (ROS), thereby inhibiting the initiation and propagation of lipid peroxidation.[1][2][] This targeted approach protects cellular membranes from oxidative damage without interfering with the essential metabolic functions of phospholipids.[4][5]
Quantitative Effects on Oxidative Stress Markers
The protective effects of deuterated phospholipids have been quantified in numerous preclinical studies, demonstrating a significant reduction in key biomarkers of lipid peroxidation.
| Biomarker | Model System | Treatment | Quantitative Reduction | Reference |
| F2-Isoprostanes | APOE3-Leiden.CETP mice (atherosclerosis model) | Dietary D-PUFAs | ~80% reduction in hepatic and plasma levels | |
| APP/PS1 mutant transgenic mice (Alzheimer's model) | Dietary D-PUFAs | Significant reduction in liver tissues | ||
| F4-Neuroprostanes | APP/PS1 mutant transgenic mice (Alzheimer's model) | Dietary D-PUFAs | Significant reduction in cerebral cortex tissues | |
| Prostaglandin F2α | APOE3-Leiden.CETP mice (atherosclerosis model) | Dietary D-PUFAs | ~40% reduction | |
| Lipid Peroxides | C. elegans | Deuterated trilinolenin | Significant prevention of accumulation | |
| Reactive Oxygen Species (ROS) | C. elegans | Deuterated trilinolenin | Significant reduction in accumulation |
Key Applications in Research and Drug Development
Neurodegenerative Diseases
Oxidative stress and lipid peroxidation are implicated in the pathogenesis of several neurodegenerative diseases. Deuterated phospholipids have shown promise in preclinical models of:
-
Alzheimer's Disease: Dietary D-PUFAs have been shown to reduce brain lipid peroxidation and levels of amyloid β-peptides in a mouse model of Alzheimer's.
-
Parkinson's Disease: D-PUFAs can protect neurons in experimental models of Parkinson's disease.
-
Friedreich's Ataxia: Clinical trials have demonstrated the safety and potential protective effects of deuterated PUFAs in patients with this neurodegenerative condition.
Atherosclerosis
The oxidative modification of lipoproteins is a critical step in the development of atherosclerosis. Treatment with D-PUFAs in a mouse model of human-like lipoprotein metabolism resulted in:
-
Reduced lipid peroxidation.
-
Lowered plasma total cholesterol levels.
-
Decreased atherosclerotic lesion formation.
Aging
Lipid peroxidation is a hallmark of the aging process. Studies in the model organism C. elegans have demonstrated that dietary supplementation with deuterated PUFAs can reduce oxidative stress and significantly extend lifespan.
Membrane Structure and Dynamics Research
Deuterated phospholipids are invaluable tools in biophysical studies of cell membranes. Their unique neutron scattering properties allow researchers to:
-
Use contrast variation in small-angle neutron scattering (SANS) and neutron reflectometry to elucidate the structure and dynamics of membrane proteins and lipid bilayers.
-
Simplify proton nuclear magnetic resonance (NMR) spectra, enabling clearer detection of signals from biomolecules within the membrane.
Experimental Protocols
Synthesis of Deuterated Polyunsaturated Fatty Acids (D-PUFAs)
The synthesis of D-PUFAs is a critical first step. A common approach involves the coupling of chemically modified shorter-chain fatty acids with carbanions derived from arylalkyl sulfones, followed by desulfonylation.
Dietary Administration of D-PUFAs in a Mouse Model
This protocol is adapted from studies investigating the effects of D-PUFAs in mouse models of Alzheimer's disease and atherosclerosis.
Incorporation of Deuterated Phospholipids into Cultured Cells
This method utilizes cyclodextrin (B1172386) to facilitate the transfer of phospholipids from donor vesicles to cultured cells.
-
Preparation of Donor Vesicles:
-
Mix deuterated phospholipids and other lipids (e.g., POPC, cholesterol) in chloroform/methanol.
-
Evaporate the solvent to form a lipid film.
-
Hydrate the film with PBS and sonicate to form small unilamellar vesicles (SUVs).
-
-
Cellular Incorporation:
-
Incubate cultured cells with the donor vesicles and methyl-β-cyclodextrin (meβ-CD) in the culture medium.
-
Wash the cells to remove excess vesicles and meβ-CD.
-
-
Lipid Extraction and Analysis:
-
Scrape the cells and extract the lipids using a suitable solvent system (e.g., Bligh-Dyer method).
-
Analyze the lipid composition using techniques like mass spectrometry.
-
Analysis of Deuterated Phospholipids using Neutron Scattering
Neutron scattering techniques, such as SANS and neutron reflectometry, leverage the difference in neutron scattering length between hydrogen and deuterium to probe membrane structure.
Signaling Pathways and Mechanism of Action
Deuterated phospholipids exert their protective effects by intervening in critical signaling pathways related to oxidative stress and cell death. A key pathway is ferroptosis , an iron-dependent form of programmed cell death driven by lipid peroxidation.
By resisting the initial lipid peroxidation step, D-PUFAs prevent the downstream cascade that leads to membrane damage and ferroptotic cell death. This mechanism is central to their therapeutic potential in diseases where ferroptosis is implicated.
Future Directions and Conclusion
The field of deuterated phospholipids is rapidly evolving, with ongoing research focused on:
-
Optimizing delivery methods: Enhancing the bioavailability and targeted delivery of D-PUFAs to specific tissues and organs.
-
Expanding clinical applications: Investigating the efficacy of deuterated phospholipids in a broader range of human diseases.
-
Developing novel deuterated molecules: Synthesizing new classes of deuterated lipids with tailored properties for specific therapeutic and research applications.
References
Methodological & Application
Application Notes: Quantitative Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a prominent species of LPC and its accurate quantification in biological matrices is crucial for understanding its role in disease and for biomarker discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of lipids. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1][2] This application note describes a robust and validated LC-MS/MS method for the quantification of LPC 16:0 in human plasma, utilizing 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (LPC 16:0-d49) as an internal standard.
Signaling Pathway and Experimental Workflow
The accurate quantification of LPC 16:0 is essential for elucidating its role in various signaling pathways. LPCs can act as signaling molecules by activating G-protein coupled receptors (GPCRs), leading to downstream cellular responses.
References
Application Note: High-Throughput Quantification of Lysophosphatidylcholines in Human Plasma by LC-MS/MS using Deuterated Internal Standards
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and high-throughput method for the accurate quantification of lysophosphatidylcholine (B164491) (LPC) species in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple and efficient lipid extraction procedure and utilizes deuterated lysophosphatidylcholine species as internal standards to ensure high accuracy and precision. This methodology is suitable for researchers in drug development and clinical research investigating the role of LPCs in various physiological and pathological processes, including atherosclerosis, diabetes, and cancer.[1][2]
Introduction
Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that have been implicated in a wide range of cellular processes and have been suggested to play a functional role in various diseases.[1][2] Accurate and reliable quantification of individual LPC species is crucial for understanding their biological functions and for their evaluation as potential diagnostic markers.[1] Traditional methods for LPC analysis can be complex and time-consuming. This application note presents a streamlined LC-MS/MS method that allows for the rapid and sensitive quantification of multiple LPC species in human plasma samples. The use of deuterated internal standards is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS quantification of LPCs is depicted below.
Caption: Experimental workflow for LPC quantification.
Materials and Methods
Materials and Reagents
-
LPC standards (e.g., LPC 16:0, LPC 18:0, LPC 18:1, LPC 18:2) (Avanti Polar Lipids)
-
Deuterated LPC internal standards (e.g., d31-16:0-LPC) (Avanti Polar Lipids)
-
HPLC-grade chloroform, methanol, and water (Fisher Scientific)
-
Ammonium (B1175870) acetate (B1210297) (Sigma-Aldrich)
-
Human EDTA plasma (BioIVT)
Sample Preparation: Lipid Extraction
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 10 µL of the deuterated internal standard mix (e.g., d31-16:0-LPC in ethanol).
-
Add 4 ml of a chloroform/methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3,000 rpm at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 or C8 column is typically used for the separation of LPC species.
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Methanol/chloroform (3:1, v/v) with 10 mM ammonium acetate
-
Flow Rate: 0.2 - 0.5 mL/min
-
Gradient: A gradient elution is employed to separate the different LPC species based on their hydrophobicity. A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased over the run time.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for LPC analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying specific LPC species. The precursor ion scan for m/z 184, corresponding to the phosphocholine (B91661) headgroup, is also a widely used method for identifying all LPC species in a sample.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 41 V
-
Collision Energy: 24 V (optimized for the fragmentation of the phosphocholine headgroup)
-
Collision Gas: Argon
-
Results
The developed LC-MS/MS method allows for the reliable quantification of various LPC species in human plasma. The use of deuterated internal standards ensures accurate measurement by compensating for any variability during sample processing and analysis.
Quantitative Data
The following table summarizes the concentrations of major LPC species typically found in human plasma from healthy individuals as reported in the literature.
| LPC Species | Concentration Range in Healthy Human Plasma (µM) | Reference |
| LPC 16:0 | 146 ± 37 | |
| LPC 18:0 | 56.5 ± 14.9 | |
| LPC 18:1 | 28.4 ± 12.5 | |
| LPC 18:2 | 34.5 ± 12.5 |
Note: Concentrations can vary depending on the cohort, sample handling, and analytical methodology.
Discussion
This application note provides a detailed protocol for the quantification of LPCs in human plasma using LC-MS/MS with deuterated internal standards. The method is sensitive, specific, and suitable for high-throughput analysis, making it a valuable tool for lipidomic research. The use of a precursor ion scan for m/z 184 allows for the comprehensive profiling of LPC species, while the MRM mode provides the highest sensitivity and specificity for targeted quantification. The presented lipid extraction and LC-MS/MS conditions can be adapted and optimized for different biological matrices and specific LPC species of interest.
Logical Relationship Diagram
The logical relationship for the quantification process is illustrated below, highlighting the core principle of using an internal standard for accurate measurement.
Caption: Logic of quantification using an internal standard.
References
- 1. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Throughput Quantitative Analysis of Phospholipids in Human Plasma Using 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipids (B1166683) are fundamental components of cellular membranes and play critical roles in a myriad of cellular processes, including signal transduction and energy storage. The accurate quantification of phospholipid species in biological matrices such as human plasma is crucial for understanding disease pathogenesis, identifying potential biomarkers, and in the development of novel therapeutics. This application note provides a detailed protocol for the extraction and quantification of phospholipids from human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (PPC-d49) as an internal standard to ensure high accuracy and precision.
1-Palmitoyl-sn-glycero-3-phosphocholine (PPC) is a common lysophosphatidylcholine (B164491) involved in various biological processes. Its deuterated form, PPC-d49, serves as an ideal internal standard for mass spectrometry-based lipidomics due to its chemical similarity to the endogenous analytes and its distinct mass, which allows for clear differentiation and correction for variations during sample preparation and analysis.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the extraction of phospholipids from human plasma and their subsequent analysis by LC-MS/MS.
Materials and Reagents
-
This compound (PPC-d49)
-
Human plasma (collected in EDTA-containing tubes)
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Glass vials with PTFE-lined caps
-
Pipettes and tips
-
Centrifuge capable of 4°C and at least 3000 x g
-
Nitrogen evaporator
-
Vortex mixer
-
UHPLC system coupled to a tandem mass spectrometer
Internal Standard Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution of 10 µg/mL in methanol. Store both solutions at -20°C.
Sample Preparation: Lipid Extraction Protocol (Modified Folch Method)
-
Thaw frozen human plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL PPC-d49 internal standard working solution to the plasma.
-
Add 2 mL of a pre-chilled (-20°C) chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 500 µL of LC-MS grade water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for phospholipid analysis.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 40% B, increasing to 100% B over 10 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target phospholipid and the internal standard (PPC-d49) should be optimized. For PPC-d49, the transition would be based on its specific mass-to-charge ratio.
Data Presentation
The use of a deuterated internal standard like PPC-d49 is critical for achieving reliable quantitative data. The following table provides representative performance data for a validated LC-MS/MS method for phospholipid analysis using a deuterated phosphatidylcholine internal standard.
| Parameter | Result |
| Recovery | |
| Phosphatidylcholines (PC) | 85 - 95% |
| Lysophosphatidylcholines (LPC) | 90 - 105% |
| Sphingomyelins (SM) | 88 - 98% |
| Linearity (r²) | |
| PC (16:0/18:1) | > 0.995 |
| LPC (16:0) | > 0.998 |
| SM (d18:1/16:0) | > 0.996 |
| Limit of Detection (LOD) | |
| PC species | 0.1 - 0.5 ng/mL |
| LPC species | 0.05 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | |
| PC species | 0.5 - 1.5 ng/mL |
| LPC species | 0.2 - 0.6 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
Visualizations
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted below.
Caption: Experimental workflow for lipid analysis.
Phosphatidylcholine Metabolism and Signaling
Phosphatidylcholine (PC) is a central molecule in lipid metabolism. It is synthesized through the CDP-choline pathway and the PEMT pathway.[1][2][3][4][5] PC can be hydrolyzed by phospholipase A2 (PLA2) to generate lysophosphatidylcholine (LPC), a potent signaling molecule.[6][7][8][9] LPC can then be reacylated back to PC by lysophosphatidylcholine acyltransferase (LPCAT) or further metabolized.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Spiking L-α-Lysophosphatidylcholine (1-palmitoyl-d49-sn-glycero-3-phosphocholine) into Plasma Samples for Mass Spectrometry-Based Lipidomics
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is essential for biomarker discovery and understanding disease mechanisms. Mass spectrometry (MS) is a powerful tool for lipid analysis, but it is susceptible to variations introduced during sample preparation, extraction, and analysis. The use of a stable isotope-labeled internal standard (IS) is a fundamental strategy to correct for these variations.[1] An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass, typically due to the incorporation of stable isotopes like deuterium (B1214612) (²H).[1]
1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (PPC-d49) is a deuterated form of the abundant lysophosphatidylcholine, 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0).[2][3] By adding a known quantity of PPC-d49 to a plasma sample at the very beginning of the workflow, it experiences the same processing as the endogenous analyte.[1] The ratio of the endogenous analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for sample loss and analytical variability.[1] This application note provides a detailed protocol for the preparation of PPC-d49 standard solutions and the subsequent spiking into human plasma samples prior to lipid extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol
This protocol outlines the steps for preparing a PPC-d49 internal standard working solution and spiking it into plasma samples, followed by protein precipitation and lipid extraction.
1. Materials and Reagents
-
This compound (PPC-d49) powder
-
Human plasma (collected with EDTA, heparin, or citrate (B86180) anticoagulant), stored at -80°C
-
LC-MS grade methanol (B129727) (MeOH)
-
LC-MS grade chloroform (B151607) (CHCl₃)
-
LC-MS grade isopropanol (B130326) (IPA)
-
LC-MS grade water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of 4°C and >14,000 x g)
-
Nitrogen gas evaporator or vacuum concentrator
2. Preparation of Internal Standard (IS) Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
-
Step 2.1: Primary Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of PPC-d49 powder using an analytical balance.
-
Dissolve the powder in 1 mL of a 1:1 (v/v) chloroform:methanol solution to create a 1 mg/mL primary stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in an amber glass vial at -20°C or -80°C to prevent degradation.[1]
-
-
Step 2.2: Working Internal Standard (IS) Solution (10 µg/mL)
-
Perform a serial dilution of the primary stock solution.
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a clean vial.
-
Add 990 µL of methanol to achieve a final concentration of 10 µg/mL.
-
Vortex thoroughly. This will be the working solution used for spiking the plasma samples.
-
3. Plasma Sample Spiking and Lipid Extraction
This procedure uses a protein precipitation method, which is a common and effective technique for preparing plasma samples for lipid analysis.[4][5][6]
-
Step 3.1: Sample Thawing and Preparation
-
Step 3.2: Spiking the Internal Standard
-
Add the internal standard before the precipitation solvent to ensure it associates with the sample matrix.
-
Pipette 10 µL of the 10 µg/mL PPC-d49 working IS solution into the bottom of each labeled microcentrifuge tube (except for non-spiked QC samples if desired).
-
For the process blank, add 10 µL of the working IS solution to an empty tube. This blank will be used to monitor for contamination from solvents and tubes.[7]
-
-
Step 3.3: Addition of Plasma and Protein Precipitation
-
Add 100 µL of thawed plasma to each tube containing the internal standard. For the process blank, add 100 µL of LC-MS grade water instead of plasma.
-
Vortex each tube for 10 seconds.
-
Add 400 µL of ice-cold methanol to each tube. The high ratio of organic solvent to plasma (4:1 in this step) causes proteins to denature and precipitate.[5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and complete protein precipitation.[1]
-
-
Step 3.4: Incubation and Centrifugation
-
Incubate the tubes at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
-
Step 3.5: Supernatant Collection and Drying
-
Carefully collect the supernatant, which contains the lipids and the internal standard, and transfer it to a new clean, labeled tube. Be cautious not to disturb the protein pellet at the bottom.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator (e.g., SpeedVac).[1]
-
-
Step 3.6: Reconstitution
-
Reconstitute the dried lipid extract in 100 µL of a solvent suitable for your LC-MS analysis, such as a 1:1 (v/v) methanol/isopropanol mixture or 9:1 methanol/toluene.[1][9]
-
Vortex for 20 seconds and centrifuge at high speed for 3 minutes to pellet any remaining microparticulates.
-
Transfer the final clear extract to an autosampler vial with a glass insert for LC-MS analysis.[7]
-
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters of this protocol.
| Parameter | Value | Notes |
| PPC-d49 Primary Stock Conc. | 1 mg/mL | Prepared in 1:1 CHCl₃:MeOH. |
| PPC-d49 Working IS Conc. | 10 µg/mL (10 ppm) | Prepared in MeOH. This concentration should be comparable to endogenous lipid levels.[7] |
| Plasma Sample Volume | 100 µL | A standard volume for many lipidomics assays. |
| Spiking Volume (Working IS) | 10 µL | Delivers 100 ng of PPC-d49 into the sample. |
| Final IS Amount in Sample | 100 ng | This amount is processed with the 100 µL plasma sample. |
| Precipitation Solvent | Methanol (ice-cold) | --- |
| Solvent-to-Plasma Ratio | 4:1 (v/v) | 400 µL MeOH to 100 µL plasma. |
| Final Reconstitution Volume | 100 µL | Can be adjusted to concentrate or dilute the sample as needed for the instrument. |
Visualization: Experimental Workflow
The following diagram illustrates the complete workflow from stock solution preparation to the final sample ready for LC-MS analysis.
Caption: Workflow for spiking PPC-d49 into plasma and subsequent lipid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (16:0 Lyso PC-d49) | 稳定同位素 | MCE [medchemexpress.cn]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. agilent.com [agilent.com]
- 6. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 9. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of Phosphatidylcholines using 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, plays a crucial role in understanding cellular processes and the development of various diseases. Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and are integral components of cell membranes. Accurate quantification of PC species is essential for biomarker discovery and drug development. Stable isotope-labeled internal standards are indispensable for correcting for variability in sample preparation and mass spectrometry analysis, ensuring accurate and precise quantification. 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (PPC-d49) is a deuterated analog of a common lysophosphatidylcholine, making it an excellent internal standard for the quantification of various PC species in complex biological matrices. This application note provides a detailed protocol for the use of PPC-d49 as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflow.
Principle
The use of a deuterated internal standard like PPC-d49 relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to its endogenous, non-labeled counterpart, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during LC-MS analysis. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, accurate quantification can be achieved.
Data Presentation
The following table summarizes typical concentration ranges for the internal standard and calibration curve for the quantification of phosphatidylcholines. The optimal concentration of the internal standard should be determined empirically for each specific application and matrix.
| Parameter | Concentration Range | Notes |
| PPC-d49 Internal Standard (IS) Working Solution | 1 - 10 µg/mL | The concentration should be chosen to provide a strong, but not saturating, signal in the mass spectrometer. |
| Analyte Calibration Curve | 0.1 - 50 µg/mL | A series of dilutions of a non-deuterated phosphatidylcholine standard (e.g., 1-Palmitoyl-sn-glycero-3-phosphocholine) should be prepared to establish a linear range for quantification. |
| Final IS Concentration in Sample | 10 - 100 ng/mL | This is the concentration after the IS working solution is added to the sample and processed. A common approach is to target a concentration in the lower third of the calibration curve. |
Experimental Protocols
This section details the methodology for using PPC-d49 as an internal standard for the quantification of phosphatidylcholines in a biological matrix such as plasma.
Materials
-
This compound (PPC-d49)
-
1-Palmitoyl-sn-glycero-3-phosphocholine (non-deuterated standard for calibration curve)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
Autosampler vials
Preparation of Solutions
-
PPC-d49 Stock Solution (1 mg/mL): Accurately weigh 1 mg of PPC-d49 and dissolve it in 1 mL of methanol.
-
PPC-d49 Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the non-deuterated phosphatidylcholine standard and dissolve it in 1 mL of methanol.
-
Calibration Curve Standards: Prepare a series of dilutions from the analyte stock solution in methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (Lipid Extraction)
A modified Bligh-Dyer extraction is commonly used for lipid extraction from plasma.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the PPC-d49 working solution (10 µg/mL) to each sample (except for the blank).
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new microcentrifuge tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:isopropanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrument being used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
Time (min) % B 0.0 32 1.5 45 5.0 52 8.0 58 11.0 66 14.0 70 18.0 75 21.0 97 25.0 97 25.1 32 | 30.0 | 32 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Precursor Ion Scan for m/z 184.0739 (the phosphocholine (B91661) headgroup)
-
Mass Range: m/z 400-1000
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Collision Energy: 25-45 eV (optimized for fragmentation of PCs to produce the m/z 184 ion)
-
Data Analysis
-
Identify the peaks corresponding to the various phosphatidylcholine species and the PPC-d49 internal standard in the chromatogram.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the non-deuterated standards.
-
Determine the concentration of the phosphatidylcholine species in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for using PPC-d49 as an internal standard.
Caption: Experimental workflow for lipid quantification using PPC-d49.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This application note provides a comprehensive protocol for the use of this compound as an internal standard for the accurate quantification of phosphatidylcholines in biological samples by LC-MS/MS. The detailed methodology for sample preparation, LC-MS analysis, and data processing will enable researchers to obtain reliable and reproducible results in their lipidomics studies. The provided concentration ranges and experimental parameters serve as a robust starting point, which can be further optimized for specific applications and instrumentation.
Application Notes and Protocols: 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 in Atherosclerosis Research
Introduction
Atherosclerosis is a complex inflammatory disease characterized by the accumulation of lipids within the arterial wall, leading to the formation of atherosclerotic plaques. The study of lipid metabolism and its dysregulation is central to understanding the pathogenesis of this disease. Lipidomics, the large-scale study of lipids in biological systems, has emerged as a powerful tool in atherosclerosis research. Mass spectrometry-based lipidomics allows for the detailed identification and quantification of hundreds of lipid species, providing insights into disease mechanisms and potential biomarkers.
1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (PAPC-d49) is a deuterated form of a common phosphatidylcholine. Due to its isotopic labeling, PAPC-d49 is not naturally present in biological systems. This characteristic makes it an excellent internal standard for quantitative lipidomics studies using mass spectrometry. By adding a known amount of PAPC-d49 to a biological sample at the beginning of the experimental workflow, it can be used to correct for variability in lipid extraction, sample handling, and instrument response, thereby enabling accurate quantification of endogenous lipids like its non-deuterated counterpart, 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (PAPC), and other related lipid species.
These application notes provide a comprehensive overview of the use of PAPC-d49 as an internal standard in atherosclerosis research, complete with detailed experimental protocols and representative data.
Core Application: Internal Standard for Quantitative Lipidomics
The primary application of PAPC-d49 in atherosclerosis research is to serve as an internal standard for the accurate quantification of phospholipids (B1166683) in various biological matrices, such as plasma, serum, and atherosclerotic plaque tissue, via liquid chromatography-mass spectrometry (LC-MS/MS).
Principle: A known quantity of PAPC-d49 is "spiked" into the sample at the initial stage of processing. This standard undergoes the same extraction, derivatization (if any), and analysis steps as the endogenous lipids of interest. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise quantification of the endogenous lipid can be achieved. This normalization corrects for sample loss during preparation and variations in ionization efficiency in the mass spectrometer.
Experimental Protocols
Lipid Extraction from Plasma/Serum with PAPC-d49 Internal Standard
This protocol describes a common method for extracting lipids from plasma or serum for subsequent LC-MS/MS analysis, incorporating PAPC-d49 as an internal standard.
Materials:
-
Plasma or serum samples
-
This compound (PAPC-d49) stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >14,000 x g)
-
Centrifugal evaporator or nitrogen evaporator
-
Autosampler vials with inserts
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a clean glass tube, add 20 µL of the plasma/serum sample.
-
Add 10 µL of the PAPC-d49 internal standard stock solution to the sample. The final concentration of the internal standard should be optimized based on the expected concentration of the endogenous analytes and instrument sensitivity.
-
Add 225 µL of ice-cold methanol to the sample, vortex for 10 seconds to precipitate proteins.
-
Add 750 µL of ice-cold MTBE, and vortex for 1 minute.
-
Incubate the mixture for 10 minutes at 4°C with gentle shaking.
-
Induce phase separation by adding 188 µL of LC-MS grade water and vortex for 20 seconds.
-
Centrifuge the sample at 14,000 x g for 5 minutes at 4°C. Two distinct liquid phases will be visible.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Lipid Extraction from Atherosclerotic Plaque Tissue with PAPC-d49 Internal Standard
This protocol outlines the extraction of lipids from arterial plaque tissue.
Materials:
-
Atherosclerotic plaque tissue (fresh frozen)
-
PAPC-d49 stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Ceramic bead homogenizer
-
Chloroform/Methanol mixture (2:1, v/v), ice-cold
-
0.9% NaCl solution
-
Other materials as listed in the plasma protocol
Procedure:
-
Weigh the frozen plaque tissue (typically 10-50 mg).
-
Place the tissue in a homogenization tube with ceramic beads and add 1 mL of ice-cold PBS.
-
Homogenize the tissue until fully dissociated.
-
Transfer a known volume of the homogenate (e.g., 200 µL) to a glass tube.
-
Add 10 µL of the PAPC-d49 internal standard stock solution.
-
Add 3 mL of ice-cold chloroform/methanol (2:1, v/v) to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Incubate at room temperature for 20 minutes with occasional vortexing.
-
Add 600 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase using a glass Pasteur pipette and transfer to a new tube.
-
Dry, reconstitute, and transfer to an autosampler vial as described in the plasma protocol.
LC-MS/MS Analysis for Phospholipid Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column suitable for lipidomics.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute more hydrophobic lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50-60°C.
MS/MS Conditions (Example for PAPC):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for endogenous PAPC (16:0/0:0): Precursor ion (m/z) -> Product ion (m/z). The precursor ion corresponds to the [M+H]+ adduct of PAPC, and the product ion is typically the phosphocholine (B91661) headgroup fragment (m/z 184.1).
-
MRM Transition for PAPC-d49: The precursor and product ions will be shifted by the mass of the deuterium (B1214612) labels. The exact m/z values should be determined based on the specific deuteration pattern of the standard.
Data Presentation
The use of PAPC-d49 as an internal standard allows for the generation of robust quantitative data. Below is a representative table summarizing hypothetical lipidomic data from a study comparing plasma samples from healthy controls and patients with atherosclerosis. The concentrations are normalized using a deuterated phosphatidylcholine internal standard like PAPC-d49.
| Lipid Species | Healthy Controls (µM) (Mean ± SD) | Atherosclerosis Patients (µM) (Mean ± SD) | Fold Change | p-value |
| PC(16:0/18:1) | 150.5 ± 25.2 | 135.8 ± 30.1 | 0.90 | >0.05 |
| PAPC (16:0/0:0) | 25.3 ± 5.1 | 35.7 ± 7.8 | 1.41 | <0.01 |
| LysoPC(18:0) | 18.9 ± 4.5 | 28.4 ± 6.2 | 1.50 | <0.01 |
| SM(d18:1/16:0) | 75.2 ± 12.3 | 98.9 ± 15.7 | 1.31 | <0.05 |
| Cer(d18:1/18:0) | 2.1 ± 0.5 | 3.5 ± 0.8 | 1.67 | <0.001 |
PC: Phosphatidylcholine, LysoPC: Lysophosphatidylcholine, SM: Sphingomyelin, Cer: Ceramide. Data are hypothetical and for illustrative purposes.
Visualization of Experimental Workflow and Logical Relationships
Below are diagrams created using the DOT language to visualize the experimental workflow and the role of PAPC-d49.
Application Notes: High-Recovery Lipid Extraction for Samples Containing 1-Palmitoyl-sn-glycero-3-phosphocholine-d49
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of lipids is fundamental to the fields of lipidomics, drug development, and disease research. Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and key structural components of eukaryotic cell membranes.[1] 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (d49-LPC 16:0) is a deuterated lysophosphatidylcholine, often used as an internal standard in mass spectrometry-based lipid analysis to ensure accurate quantification by correcting for sample loss during extraction and analytical variability.
The choice of extraction method is a critical step that significantly impacts the recovery and, therefore, the quantification of target lipids.[2][3] An ideal extraction protocol should provide high, reproducible recovery across a broad range of lipid classes with varying polarities.[4] This document provides detailed protocols for three widely accepted lipid extraction methods—the Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE) methods—and discusses their relative performance for the extraction of phosphocholines.
Key Lipid Extraction Methodologies
The most common lipid extraction techniques rely on liquid-liquid partitioning to separate hydrophobic lipids from polar cellular components.[4] The Folch and Bligh & Dyer methods are classic chloroform (B151607)/methanol-based biphasic systems, while the MTBE method offers a safer alternative with a distinct phase separation profile.
-
Folch Method: Utilizes a chloroform/methanol (B129727) (2:1, v/v) mixture to create a single phase for lipid solubilization, followed by the addition of water or a salt solution to induce phase separation. It is highly effective for a broad range of lipid classes.
-
Bligh & Dyer Method: A modification of the Folch method that uses a different ratio of chloroform/methanol/water (1:2:0.8, v/v/v initially) to form a monophasic system with the sample's water content. Subsequent additions of chloroform and water create a biphasic system for separation.
-
MTBE Method: This method replaces the hazardous chloroform with the less toxic methyl-tert-butyl ether (MTBE). A key advantage is that the lipid-rich organic phase forms the upper layer, simplifying its collection and reducing contamination from the aqueous phase.
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method can influence the recovery of different lipid classes. The following table summarizes the relative performance of the three methods, with a focus on phosphatidylcholines. The use of a stable isotope-labeled internal standard, such as this compound, added prior to extraction is crucial to correct for any variability or incomplete recovery.
| Feature | Folch Method | Bligh & Dyer Method | MTBE (Matyash) Method |
| Phosphatidylcholine (PC) Recovery | High | High | Good, but may be slightly lower for some PC species compared to Folch/Bligh & Dyer |
| Lysophosphatidylcholine (LPC) Recovery | High | High | Can be significantly lower; requires internal standard for accurate quantification |
| Overall Lipid Coverage | Excellent, considered a "gold standard" for broad lipidome analysis | Excellent, very similar to Folch | Broad coverage, but may show lower recovery for some polar lipids like LPCs and sphingomyelins |
| Reproducibility | High | High | Good, though the high volatility of MTBE can be a concern |
| Organic Phase Position | Lower (Chloroform) | Lower (Chloroform) | Upper (MTBE) |
| Safety Profile | Uses Chloroform (toxic, carcinogen) | Uses Chloroform (toxic, carcinogen) | Uses MTBE (less toxic, flammable) |
| Automation Suitability | More complex due to lower phase collection | More complex due to lower phase collection | High, upper phase collection is easier to automate |
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for lipid extraction and provide a logical comparison of the discussed methods.
Caption: A generalized workflow for biphasic liquid-liquid lipid extraction.
Caption: Key differences between the Folch, Bligh & Dyer, and MTBE methods.
Experimental Protocols
Note: Always handle organic solvents in a chemical fume hood. Use glass tubes and vials to prevent leaching of plasticizers. It is critical to add the deuterated internal standard (this compound) to the sample before adding the extraction solvents to account for extraction efficiency.
Protocol 1: Modified Folch Method
This protocol is adapted for a 100 µL aqueous sample (e.g., plasma, cell suspension). Adjust volumes proportionally for other sample sizes.
Materials:
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.9% NaCl solution (or HPLC grade water)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the sample into a glass centrifuge tube.
-
Add the internal standard (this compound) at a known concentration.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 1 minute to form a single-phase solution and allow it to sit for 15-20 minutes at room temperature.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Two distinct phases will be visible: an upper aqueous phase and a lower chloroform phase containing the lipids.
-
Carefully remove the lower chloroform phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface between the layers.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a solvent compatible with your downstream analysis (e.g., isopropanol (B130326) for LC-MS).
Protocol 2: Bligh & Dyer Method
This protocol is adapted for a 200 µL aqueous sample.
Materials:
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
HPLC grade water
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the sample into a glass centrifuge tube.
-
Add the internal standard (this compound).
-
Add 750 µL of a chloroform:methanol (1:2, v/v) solution.
-
Vortex vigorously for 1 minute. The mixture should be monophasic.
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Add 250 µL of HPLC grade water and vortex for another 30 seconds to induce phase separation.
-
Centrifuge at 1,000 x g for 5 minutes at room temperature.
-
Carefully collect the lower organic phase and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for analysis.
Protocol 3: MTBE (Matyash) Method
This protocol is adapted for a 100 µL aqueous sample.
Materials:
-
Methyl-tert-butyl ether (MTBE, HPLC Grade)
-
Methanol (HPLC Grade)
-
HPLC grade water
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Vortex mixer or shaker
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the sample into a glass centrifuge tube.
-
Add the internal standard (this compound).
-
Add 750 µL of methanol and vortex briefly.
-
Add 2.5 mL of MTBE.
-
Cap the tube and incubate for 1 hour at room temperature on a shaker.
-
Induce phase separation by adding 625 µL of HPLC grade water.
-
Vortex for 1 minute and let the tube stand for 10 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Two phases will form. The upper organic phase contains the lipids. The non-extractable matrix will form a pellet at the bottom.
-
Carefully collect the upper MTBE layer and transfer to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standard Variability in LC-MS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for variability associated with deuterated internal standards (d-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used in LC-MS?
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] It is added at a known, constant concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.[2][3] The primary purpose of a d-IS is to compensate for variability during the analytical workflow.[2] Because it is nearly identical chemically and physically to the analyte, it experiences similar losses during sample preparation, and similar variations in ionization within the mass spectrometer.[1] By using the ratio of the analyte signal to the internal standard signal for quantification, variations can be normalized, leading to significantly improved accuracy and precision.
Q2: What are the most common causes of variability in the deuterated internal standard signal?
Variability in the internal standard response is a common issue that can stem from multiple sources throughout the analytical process. Key causes include:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the internal standard, leading to signal fluctuation.
-
Sample Preparation Inconsistencies: Errors during sample handling, such as inconsistent pipetting, incomplete extraction, or sample dilution, can alter the final concentration of the IS.
-
Chromatographic Issues: A slight shift in retention time, which can be caused by the "deuterium isotope effect," may lead to the analyte and IS eluting into regions with different degrees of ion suppression. Column degradation can also affect separation and reproducibility.
-
Internal Standard Stability: The deuterated standard may degrade due to improper storage or handling. Additionally, deuterium atoms can sometimes exchange with protons from the solvent or matrix (isotopic exchange), altering the mass of the standard.
-
Instrument Performance: Fluctuations in the LC or MS system, such as an unstable spray in the ion source or detector drift, can cause signal variability.
Q3: What is the "deuterium isotope effect" and how can it compromise results?
The deuterium isotope effect refers to the potential for deuterated compounds to have slightly different physicochemical properties, particularly lipophilicity, compared to their non-deuterated counterparts. This can cause a slight separation and difference in retention time on a reversed-phase chromatography column. If this separation causes the analyte and the internal standard to elute into zones with different matrix effects, the IS will not accurately compensate for the signal suppression or enhancement experienced by the analyte. This phenomenon, known as differential matrix effect, can lead to scattered, inaccurate, and imprecise quantitative results.
Q4: What is deuterium exchange and how can it be prevented?
Deuterium exchange is a chemical reaction where deuterium atoms on the internal standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as the solvent or sample matrix. This process leads to a decrease in the mass of the internal standard, compromising quantification. The risk of exchange is higher when deuterium labels are in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.
To prevent deuterium exchange:
-
Select a Stable Standard: Choose an internal standard where deuterium labels are placed in stable, non-exchangeable positions, like on an aromatic ring or carbon backbone.
-
Control Environmental Conditions: Higher temperatures and certain pH conditions can accelerate the rate of exchange. Ensure solvents and sample matrices are compatible with the stability of the d-IS.
-
Validate Stability: Perform experiments to confirm the stability of the d-IS in your specific sample matrix and under your experimental conditions. One study noted a 28% increase in the non-labeled compound after just one hour of incubating a deuterated standard in plasma.
Q5: How pure should a deuterated internal standard be?
High purity is essential for an effective deuterated internal standard. Two types of purity are critical:
-
Chemical Purity: The standard should be free from other chemical contaminants that could interfere with the analysis. A chemical purity of >99% is recommended.
-
Isotopic Purity (or Enrichment): This refers to the percentage of the compound that is appropriately labeled with deuterium. High isotopic enrichment (≥98%) is crucial to minimize the amount of unlabeled analyte present as an impurity in the IS stock. If the unlabeled analyte is present at a significant level, it can interfere with the quantification of the actual analyte, especially at the lower limit of quantification (LLOQ). A certificate of analysis from the supplier should always be requested to verify both purities.
Troubleshooting Guides
Guide 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Problem: You observe significant variability (>15-20% RSD) in the analyte-to-internal-standard area ratio across your calibration standards, quality controls, or study samples.
Step 1: Investigate Chromatographic Performance
-
Question: Do the analyte and deuterated internal standard co-elute perfectly?
-
Action: Overlay the chromatograms of the analyte and the d-IS. Even a small, consistent offset in retention time due to the deuterium isotope effect can lead to differential matrix effects.
-
Solution: If peaks are partially separated, consider using a column with lower resolution to encourage peak overlap or adjust the mobile phase gradient to improve co-elution. Ensure the column is properly equilibrated and that mobile phase composition and temperature are consistent. A shift in retention time could also indicate column degradation, in which case the column should be replaced.
-
Step 2: Evaluate for Differential Matrix Effects
-
Question: Are the analyte and internal standard experiencing the same degree of ion suppression or enhancement?
-
Action: Even with perfect co-elution, the analyte and d-IS can be affected differently by the matrix. Studies have shown that matrix effects can differ by 26% or more between an analyte and its SIL internal standard. Conduct a post-extraction addition experiment to quantify the matrix effect on both the analyte and the d-IS.
-
Solution: If a differential matrix effect is confirmed, improve the sample preparation method to remove more matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up samples than simple protein precipitation (PPT).
-
Step 3: Review Sample Preparation and Handling
-
Question: Was the internal standard added consistently and accurately to all samples?
-
Action: Review your sample preparation workflow for potential sources of error. This includes pipetting accuracy, consistency in extraction steps, and thorough vortexing to ensure the IS is well-mixed with the sample matrix.
-
Solution: Use calibrated pipettes and consider using an automated liquid handler for greater precision. Ensure the IS is added as early as possible in the workflow to account for variability in all subsequent steps.
-
Step 4: Check Internal Standard Stability and Integrity
-
Question: Is the internal standard stable throughout the experiment, and is it free of impurities?
-
Action: Review the storage conditions of your d-IS stock and working solutions. Perform a stability study to ensure the standard does not degrade or undergo isotopic exchange in the sample matrix over the course of sample preparation and analysis. Also, verify the isotopic purity of the d-IS to ensure it is not contributing a significant amount of unlabeled analyte.
-
Solution: If stability is an issue, prepare fresh working solutions more frequently and store stock solutions under recommended conditions (e.g., low temperature, protected from light). If isotopic exchange is suspected, select a d-IS with labels in more stable positions.
-
A logical workflow for troubleshooting poor area ratio reproducibility is presented below.
Caption: Troubleshooting workflow for poor analyte/IS area ratio reproducibility.
Guide 2: Low or Inconsistent Internal Standard Signal
Problem: The absolute signal intensity of the deuterated internal standard is unexpectedly low or varies significantly between injections.
Step 1: Verify Internal Standard Concentration and Preparation
-
Question: Was the internal standard working solution prepared correctly and at the intended concentration?
-
Action: An error in the preparation of the IS spiking solution will lead to consistently low or incorrect signals. Re-prepare the working solution from the stock solution.
-
Solution: If the issue persists after making a fresh working solution, prepare a new stock solution from the neat material. Always double-check calculations and ensure proper dissolution of the standard.
-
Step 2: Investigate Sample Preparation and Matrix Effects
-
Question: Is the internal standard being lost during sample preparation or experiencing severe ion suppression?
-
Action: Inconsistent recovery during extraction can lead to variable IS signals. Severe matrix effects can also drastically reduce the signal.
-
Solution: Evaluate the extraction recovery of the IS. Optimize the sample preparation method to improve recovery and remove interfering matrix components. Consider if something in the matrix is causing the IS to degrade; for example, improper sample pH was found to cause IS degradation in one case study.
-
Step 3: Check for Instrument and Source Issues
-
Question: Is the LC-MS system performing optimally?
-
Action: A low or inconsistent signal can be a symptom of broader instrument problems. Check for a stable spray from the ion source. Examine system pressures and ensure there are no leaks.
-
Solution: Clean the ion source, including the probe and orifice. Check mobile phase and gas supplies. Perform an instrument tune and calibration to ensure detector sensitivity is optimal.
-
Step 4: Assess Internal Standard Stability
-
Question: Has the internal standard degraded?
-
Action: Improper storage (e.g., wrong temperature, light exposure) or frequent freeze-thaw cycles can cause the d-IS to degrade over time.
-
Solution: Verify the storage conditions of all IS solutions. Prepare fresh working solutions daily or as needed to minimize the risk of degradation, especially for low-concentration solutions.
-
Data Presentation
Table 1: Key Parameters for Evaluating Matrix Effects
This table outlines the calculations used in a post-extraction addition experiment to assess how well the deuterated internal standard (d-IS) compensates for matrix effects.
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Solvent) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0) for the analyte. |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | ~1.0 | Indicates how effectively the d-IS corrects for the matrix effect experienced by the analyte. |
| Recovery (RE) | (Peak Area in Pre-Spiked Matrix) / (Peak Area in Post-Spiked Matrix) | Close to 100% | Measures the efficiency of the extraction process for the analyte. |
| Process Efficiency (PE) | (Peak Area in Pre-Spiked Matrix) / (Peak Area in Solvent) | Close to 100% | Measures the overall efficiency of the entire method, combining extraction and matrix effects. |
Table 2: Acceptance Criteria for Internal Standard Stability Validation
This table provides typical acceptance criteria for short-term and long-term stability studies of a deuterated internal standard.
| Stability Type | Storage Conditions | Duration | Acceptance Criteria |
| Short-Term | Room Temperature / Autosampler Conditions | e.g., 4, 8, 24 hours | The mean response ratio (Analyte/IS) of stored QC samples should be within ±15% of the mean response ratio of freshly prepared (T0) samples. |
| Long-Term | Frozen (e.g., -20°C or -80°C) | e.g., Weekly, Monthly | The mean response ratio (Analyte/IS) of stored QC samples should be within ±15% of the mean response ratio of freshly prepared (T0) samples. |
Experimental Protocols
Protocol: Evaluating Matrix Effects Using Post-Extraction Addition
This protocol is used to determine if matrix components are causing ion suppression or enhancement and to evaluate how well the d-IS compensates for these effects.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and d-IS into the final analysis solvent (e.g., 50:50 acetonitrile:water).
-
Set B (Post-Extraction Spike): Extract blank matrix samples first. Then, spike the analyte and d-IS into the extracted matrix supernatant.
-
Set C (Pre-Extraction Spike): Spike the analyte and d-IS into the blank matrix before performing the extraction procedure.
2. Analyze Samples:
-
Inject all three sets of samples into the LC-MS system and acquire the data.
-
Integrate the peak areas for both the analyte and the d-IS in each sample.
3. Calculate and Interpret Results:
-
Use the average peak areas from each set to calculate the Matrix Factor (MF), IS-Normalized MF, and Recovery (RE) as detailed in Table 1. An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.
The workflow for this experiment is visualized below.
Caption: Experimental workflow for the evaluation of matrix effects.
Protocol: Optimizing Mass Spectrometry Parameters
This protocol describes the systematic optimization of key MS parameters for an analyte and its deuterated internal standard using direct infusion.
1. Prepare Infusion Solutions:
-
Prepare separate stock solutions of the analyte and the d-IS (e.g., 1 mg/mL in methanol).
-
From these, prepare working solutions for infusion at a concentration of 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions.
2. Precursor Ion (Q1) Selection:
-
Infuse the analyte solution into the mass spectrometer.
-
Perform a Q1 scan to identify the m/z of the most abundant precursor ion (e.g., [M+H]+).
-
Repeat the process for the d-IS solution.
3. Product Ion (Q3) Selection:
-
Set the MS to Product Ion Scan mode, with Q1 transmitting only the precursor ion m/z identified in Step 2.
-
Scan Q3 over a relevant mass range to identify the most intense and stable fragment ions. Select two or three product ions for creating Multiple Reaction Monitoring (MRM) transitions.
4. Declustering Potential (DP) Optimization:
-
Set up an MRM method using one of the selected transitions.
-
While infusing the standard, ramp the DP value across a relevant range (e.g., 20 V to 150 V).
-
Plot the ion intensity against the DP. The optimal DP is the voltage that yields the maximum signal intensity.
5. Collision Energy (CE) Optimization:
-
Using the optimized DP from the previous step, create an experiment to optimize the CE for each MRM transition.
-
Ramp the CE value across a relevant range (e.g., 5 V to 50 V).
-
The optimal CE is the voltage that produces the maximum product ion signal for that specific transition.
-
Repeat steps 4 and 5 for the deuterated internal standard. The optimal DP and CE values should be very similar to, if not the same as, the analyte.
References
Technical Support Center: Mitigating Matrix Effects with 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (PGPC-d49)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating matrix effects in LC-MS/MS bioanalysis using 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (PGPC-d49) as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PGPC-d49) and what is its primary application in bioanalysis?
A1: this compound (PGPC-d49) is a deuterated form of 1-Palmitoyl-sn-glycero-3-phosphocholine (a lysophosphatidylcholine), where 49 hydrogen atoms have been replaced by deuterium (B1214612). Its primary application in bioanalysis is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the corresponding non-labeled analyte or similar lipid species by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: How does using PGPC-d49 as an internal standard help mitigate matrix effects?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components in the sample matrix, such as phospholipids.[2][3][4] A SIL-IS like PGPC-d49 is the ideal tool to compensate for these effects. Because it is nearly identical to the analyte in its physicochemical properties, it co-elutes and experiences the same ionization suppression or enhancement.[5] By calculating the ratio of the analyte peak area to the internal standard peak area, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can deuterated internal standards like PGPC-d49 completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always completely eliminate issues related to matrix effects.[6] Factors such as the position of the deuterium labels can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard (isotopic shift).[5][7] If this shift causes the analyte and internal standard to elute in regions with different degrees of ion suppression, the compensation may be incomplete.[8] Therefore, careful method development and validation are crucial.
Q4: What are the key considerations when selecting a deuterated internal standard like PGPC-d49?
A4: When selecting a deuterated internal standard, the following factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize the signal contribution at the analyte's mass-to-charge ratio (m/z).[6]
-
Stability of Labels: Deuterium atoms should be on stable positions of the molecule to prevent H/D exchange with the solvent or matrix.[3]
-
Co-elution: The internal standard should co-elute with the analyte to ensure it is subjected to the same matrix effects.[5]
-
Mass Difference: The mass difference between the analyte and the IS should be sufficient to prevent isotopic crosstalk.[9]
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/PGPC-d49 area ratio.
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | The analyte and PGPC-d49 may be experiencing different degrees of ion suppression or enhancement due to a slight chromatographic separation. Solution: Optimize chromatographic conditions (e.g., gradient, column chemistry) to ensure co-elution.[6] If co-elution cannot be achieved, consider a different deuterated internal standard with labeling in a position that has less impact on retention time. |
| Variable Sample Cleanup | Inconsistent removal of matrix components can lead to varying levels of ion suppression between samples. Solution: Re-evaluate and optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) for better consistency and removal of interfering substances.[10] |
| Internal Standard Instability | The deuterated internal standard may be degrading or exchanging deuterium with hydrogen in the sample or solvent. Solution: Verify the stability of the internal standard under the storage and analytical conditions. Ensure the deuterium labels are on stable positions of the molecule.[3] |
Problem 2: The analyte and PGPC-d49 do not co-elute.
| Possible Cause | Troubleshooting Step |
| Isotope Effect | The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to a shift in retention time, especially in liquid chromatography.[8] Solution: Modify the chromatographic method. Adjusting the mobile phase composition, gradient profile, or column temperature can help to achieve co-elution. In some cases, a different column chemistry may be required.[3] |
| Column Degradation | A loss of stationary phase or contamination of the column can affect the separation of the analyte and internal standard. Solution: Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination.[6] |
Problem 3: Unexpectedly high or low analyte concentrations.
| Possible Cause | Troubleshooting Step |
| Isotopic Crosstalk | The analyte's naturally occurring heavy isotopes can contribute to the mass spectrometric signal of the deuterated internal standard.[9] Solution: Assess the contribution of the analyte to the internal standard signal by analyzing a high-concentration standard of the analyte without the internal standard. If significant crosstalk is observed, a different internal standard with a larger mass difference may be needed. |
| Internal Standard Purity | The PGPC-d49 standard may contain a small amount of the unlabeled analyte as an impurity.[9] Solution: Analyze a solution of the internal standard alone to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be minimal compared to the lower limit of quantification (LLOQ). |
| Inconsistent Internal Standard Spiking | Errors in adding the internal standard solution to the samples will lead to inaccurate calculations. Solution: Carefully review and validate the procedure for adding the internal standard. Use calibrated pipettes and ensure thorough mixing. |
Data Presentation
Table 1: Hypothetical Quantitative Data on Matrix Effect and Recovery Assessment
This table illustrates how to calculate matrix effect, recovery, and process efficiency using a pre- and post-extraction spiking experiment.
| Sample Set | Description | Analyte Peak Area (A) | IS (PGPC-d49) Peak Area (B) | Analyte/IS Ratio (A/B) |
| Set 1 | Neat Solution (Analyte + IS in Solvent) | 1,200,000 | 1,500,000 | 0.80 |
| Set 2 | Post-extraction Spike (Blank Matrix Extract + Analyte + IS) | 950,000 | 1,100,000 | 0.86 |
| Set 3 | Pre-extraction Spike (Blank Matrix + Analyte + IS, then extracted) | 850,000 | 980,000 | 0.87 |
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Analyte ME: (950,000 / 1,200,000) * 100 = 79.2% (Ion Suppression)
-
IS ME: (1,100,000 / 1,500,000) * 100 = 73.3% (Ion Suppression)
-
-
Recovery (RE %): (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Analyte RE: (850,000 / 950,000) * 100 = 89.5%
-
IS RE: (980,000 / 1,100,000) * 100 = 89.1%
-
-
Process Efficiency (PE %): (Peak Area in Set 3 / Peak Area in Set 1) * 100
-
Analyte PE: (850,000 / 1,200,000) * 100 = 70.8%
-
IS PE: (980,000 / 1,500,000) * 100 = 65.3%
-
Interpretation: Both the analyte and the internal standard experience similar ion suppression and recovery, demonstrating that PGPC-d49 effectively tracks the analyte's behavior throughout the analytical process. The consistent analyte/IS ratio across the different sample sets indicates successful compensation for the matrix effect.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Pre- and Post-Extraction Spiking
Objective: To quantify the extent of matrix effects (ion suppression or enhancement) and evaluate the effectiveness of PGPC-d49 in compensating for these effects.
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources
-
Analyte stock solution
-
PGPC-d49 stock solution
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): In a clean solvent (e.g., mobile phase), prepare a solution containing the analyte and PGPC-d49 at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract aliquots of the blank matrix using your established sample preparation protocol. After the final extraction step, spike the extracted matrix with the analyte and PGPC-d49 to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike aliquots of the blank matrix with the analyte and PGPC-d49 to the same concentration as in Set A before initiating the sample preparation protocol.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and PGPC-d49.
-
Calculate the Matrix Factor (MF) and Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)
-
IS-Normalized MF = MF of Analyte / MF of IS
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An IS-Normalized MF close to 1.0 indicates effective compensation by the internal standard.
-
Protocol 2: Qualitative Assessment of Phospholipid-Induced Matrix Effects using Post-Column Infusion
Objective: To identify the chromatographic regions where ion suppression or enhancement occurs due to co-eluting matrix components, particularly phospholipids.
Materials:
-
LC-MS/MS system with a T-connector for post-column infusion
-
Syringe pump
-
Analyte stock solution
-
Extracted blank matrix sample
Procedure:
-
Set up the infusion: Infuse a standard solution of your analyte at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Establish a stable baseline: Monitor the analyte's signal to ensure a stable baseline is achieved.
-
Inject the extracted blank matrix: Inject a sample of the extracted blank matrix onto the LC column and run your chromatographic method.
-
Monitor the analyte signal: Observe the infused analyte's signal throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while an increase indicates ion enhancement.
-
Correlate with phospholipid elution: By monitoring characteristic phospholipid fragment ions (e.g., m/z 184 for phosphocholines), you can correlate regions of ion suppression with the elution of phospholipids.[11]
Mandatory Visualizations
Caption: Workflow for bioanalysis using PGPC-d49 as an internal standard.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
- 1. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Removing Disturbing Matrix Constituents from Biota Extracts from Total Extraction and Silicone‐Based Passive Sampling | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Ion Suppression of Lysophosphatidylcholines in Mass Spectrometry
Welcome to the technical support center for addressing challenges related to the ion suppression of lysophosphatidylcholines (LPCs) in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of LPCs.
Issue: Low or no signal intensity for my LPC analytes.
-
Question: I am not seeing the expected signal intensity for my lysophosphatidylcholine (B164491) (LPC) analytes. What could be the cause?
-
Answer: Low or no signal intensity for LPCs is a common problem often attributed to ion suppression.[1][2] Ion suppression occurs when other molecules in the sample, known as the matrix, interfere with the ionization of your target analytes.[3][4] This is particularly prevalent in complex biological samples like plasma or tissue extracts where phospholipids (B1166683) are abundant. Co-eluting matrix components can compete with your LPCs for ionization in the mass spectrometer's source, leading to a reduced signal.
Issue: Poor reproducibility of LPC quantification.
-
Question: My quantitative results for LPCs are not reproducible between injections. Why is this happening?
-
Answer: Poor reproducibility is a hallmark of unmanaged matrix effects. The extent of ion suppression can vary between samples due to differences in the matrix composition. This variability leads to inconsistent ionization of the LPC analytes, resulting in poor precision and accuracy in quantification. The presence of high concentrations of other phospholipids, salts, and endogenous compounds can all contribute to this issue.
Issue: My calibration curve for LPCs is non-linear.
-
Question: I am observing a non-linear calibration curve for my LPC standards. What is the likely cause?
-
Answer: A non-linear calibration curve, especially at higher concentrations, can be a result of ion suppression. As the concentration of the analyte and co-eluting matrix components increases, the competition for ionization becomes more pronounced, leading to a plateau in the signal response. This effect can be exacerbated by the inherent properties of electrospray ionization (ESI), which is prone to saturation at high analyte concentrations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding ion suppression of LPCs.
Q1: What are the primary causes of ion suppression for lysophosphatidylcholines?
Ion suppression of LPCs is primarily caused by matrix effects, where co-eluting components from the sample matrix interfere with the ionization process. In biological samples, the main culprits are other, more abundant phospholipids, such as phosphatidylcholines (PCs). Other endogenous substances like salts and proteins can also contribute. The fundamental issue is competition for charge and surface area in the ESI droplets.
Q2: How can I detect and confirm ion suppression in my LPC analysis?
A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of your LPC standard is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of your LPC standard at the retention time of interfering matrix components indicates ion suppression.
Q3: What are the most effective strategies to mitigate ion suppression of LPCs?
A multi-pronged approach is often the most effective:
-
Sample Preparation: The most crucial step is to remove interfering matrix components before analysis. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing phospholipids than simple protein precipitation. Specialized phospholipid removal plates are also commercially available.
-
Chromatographic Separation: Optimizing your liquid chromatography (LC) method to separate LPCs from the bulk of other phospholipids is critical. Modifying the mobile phase, gradient, or using a different column chemistry can improve resolution and reduce co-elution.
-
Mass Spectrometry Parameters: While less effective than sample preparation and chromatography, optimizing MS parameters can help. Reducing the ESI flow rate to the nanoliter-per-minute range can decrease ion suppression. Switching the ionization mode from positive to negative ESI may also be beneficial as fewer compounds ionize in negative mode.
-
Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) that co-elute with the analytes is highly recommended to compensate for matrix effects and improve quantitative accuracy.
Q4: Can the choice of ionization technique affect ion suppression for LPCs?
Yes. Electrospray ionization (ESI) is the most common technique for LPC analysis but is also highly susceptible to ion suppression. Atmospheric pressure chemical ionization (APCI) is generally less prone to matrix effects than ESI. However, the suitability of APCI depends on the specific LPCs being analyzed.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the signal response of an analyte in the presence of phospholipids, illustrating the effectiveness of various methods in reducing ion suppression.
| Sample Preparation Method | Analyte Signal Response (Relative to Neat Solution) | Reference |
| Protein Precipitation | 55% | |
| Liquid-Liquid Extraction (LLE) | 85% | |
| Solid-Phase Extraction (SPE) | 95% | |
| Phospholipid Removal Plate | Nearly doubled signal compared to protein precipitation |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions of ion suppression in the chromatogram caused by the sample matrix.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
LPC analytical standard
-
Mobile phase
-
Prepared blank matrix extract (e.g., protein-precipitated plasma without the analyte)
Procedure:
-
System Setup:
-
Configure the LC-MS/MS system with the analytical column and mobile phase used for your LPC analysis.
-
Place a tee union between the analytical column and the mass spectrometer's ion source.
-
Connect a syringe pump to the tee union to deliver a constant flow of the LPC standard solution.
-
-
Infusion:
-
Prepare a solution of your LPC standard in the mobile phase at a concentration that gives a stable and moderate signal.
-
Set the syringe pump to infuse the standard solution at a low flow rate (e.g., 5-10 µL/min).
-
-
Analysis:
-
Begin infusing the LPC standard and monitor its signal in the mass spectrometer to establish a stable baseline.
-
Inject the prepared blank matrix extract onto the LC column.
-
-
Data Interpretation:
-
Monitor the signal of the infused LPC standard throughout the chromatographic run.
-
A decrease in the signal intensity from the baseline indicates ion suppression caused by co-eluting components from the matrix. An increase indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To effectively remove phospholipids from a biological sample prior to LC-MS analysis of LPCs.
Materials:
-
SPE cartridges (e.g., reversed-phase or mixed-mode)
-
SPE manifold
-
Sample (e.g., plasma)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile (B52724) or methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Precipitate proteins from the plasma sample by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.
-
-
Elution:
-
Elute the LPCs and other lipids with 1 mL of the elution solvent.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression of LPCs.
Caption: Comparison of sample preparation methods for reducing ion suppression.
References
chromatographic shift of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 vs native compound
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine and its deuterated analog, 1-Palmitoyl-sn-glycero-3-phosphocholine-d49.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) have a different retention time than the native compound?
A1: This phenomenon is known as the "chromatographic isotope effect".[1] In reversed-phase liquid chromatography (RPLC), it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[2][3] This occurs because the substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the molecule's physicochemical properties, including its hydrophobicity and interactions with the stationary phase. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can reduce the van der Waals interactions with the stationary phase, resulting in a shorter retention time.[3]
Q2: How significant can the retention time difference be?
A2: The magnitude of the retention time shift depends on factors such as the number of deuterium atoms, the chromatographic conditions (e.g., gradient, temperature), and the stationary phase. A difference of a few seconds is not uncommon in typical RPLC methods.[4] While complete co-elution may not always be achievable, the goal is to have the internal standard and analyte elute closely enough to experience similar matrix effects.
Q3: Is it a problem if the deuterated internal standard does not co-elute with the analyte?
A3: Ideally, an internal standard should co-elute with the analyte to accurately compensate for variations in sample preparation, injection volume, and matrix effects.[4] A significant difference in retention time can mean that the internal standard and analyte are not experiencing the same degree of ion suppression or enhancement in the mass spectrometer, which could potentially compromise quantitative accuracy. However, if the shift is consistent and reproducible, accurate quantification can still be achieved by creating separate integration windows for each compound.
Q4: Are there alternatives to deuterated standards that might co-elute better?
A4: Yes, stable isotope-labeled standards using ¹³C or ¹⁵N are excellent alternatives. The fractional change in mass is smaller for these isotopes compared to deuterium, and they tend to have a much smaller to negligible chromatographic shift.[4] However, these standards are often more expensive and less readily available than their deuterated counterparts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant retention time shift between native and deuterated compound | Chromatographic isotope effect is more pronounced under certain conditions. | 1. Optimize Gradient: A shallower gradient can sometimes improve resolution but may also increase the separation between the deuterated and non-deuterated compounds. Experiment with slightly steeper gradients to see if the peaks can be merged without compromising the separation from other matrix components. 2. Adjust Temperature: Lowering the column temperature can sometimes reduce the isotope effect. 3. Change Mobile Phase: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter the selectivity of the separation and may reduce the retention time difference. |
| Poor peak shape for one or both compounds | Column contamination, inappropriate injection solvent, or secondary interactions with the stationary phase. | 1. Column Wash: Flush the column with a strong solvent to remove any contaminants. 2. Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase conditions to avoid peak distortion. 3. Mobile Phase pH: For amine-containing compounds, ensure the mobile phase pH is appropriate to maintain a consistent charge state. |
| Inconsistent retention times | System instability, column degradation, or changes in mobile phase composition. | 1. System Equilibration: Ensure the LC system is thoroughly equilibrated before starting the analytical run. 2. Column Health: Check the column for voids or degradation. 3. Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. |
Data Presentation
The following table summarizes a typical, hypothetical retention time difference observed between 1-Palmitoyl-sn-glycero-3-phosphocholine and its d49-deuterated internal standard using a standard reversed-phase LC-MS method.
| Compound | Retention Time (minutes) |
| 1-Palmitoyl-sn-glycero-3-phosphocholine | 5.25 |
| This compound | 5.21 |
Note: These are representative values. Actual retention times will vary depending on the specific chromatographic conditions.
Experimental Protocols
Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) for the Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (Plasma) a. To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing the deuterated internal standard (this compound) at a known concentration. b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC Conditions
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid[5]
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Palmitoyl-sn-glycero-3-phosphocholine: Monitor the transition of the precursor ion to a characteristic product ion (e.g., m/z 496.3 -> 184.1)
-
This compound: Monitor the transition of the precursor ion to a characteristic product ion (e.g., m/z 545.6 -> 184.1)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
Visualization of Signaling Pathways
1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a bioactive lipid that can initiate various cellular signaling cascades, often associated with inflammation and cellular stress.[1][6][7]
Caption: Simplified signaling pathway of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0).
This diagram illustrates how LPC 16:0 can bind to G protein-coupled receptors, leading to the activation of downstream signaling molecules like PLC, which in turn results in increased intracellular calcium and activation of PKC and MAPK pathways, ultimately contributing to inflammatory responses and cellular stress.
References
- 1. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 5. mdpi.com [mdpi.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Palmitoyl-sn-glycero-3-phosphocholine-d49
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the solid form of this compound should be stored at -20°C under desiccating conditions. In its solid form, the compound is stable for up to 12 months. Solutions of this compound are less stable and it is highly recommended to prepare them fresh for each experiment.[1] If short-term storage of a solution is necessary, it should be kept at 4°C and used as soon as possible.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process involves the cleavage of the ester bond, resulting in the formation of palmitic acid and glycerophosphocholine. This hydrolysis can be catalyzed by acids, bases, or enzymes like phospholipases.[2][3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The rate of hydrolysis of phosphocholines is significantly influenced by pH. The minimum rate of hydrolysis for saturated phosphatidylcholines in aqueous liposome (B1194612) dispersions has been observed at a pH of approximately 6.5.[2][3] Both acidic and alkaline conditions will accelerate the degradation of the lipid.
Q4: What is the role of the deuterated (d49) portion of the molecule?
A4: The deuterated palmitoyl (B13399708) chain (d49) makes this molecule a stable isotope-labeled internal standard. It is chemically identical to its non-deuterated counterpart in terms of stability and reactivity. Its increased mass allows it to be distinguished in mass spectrometry analysis, making it an ideal tool for accurate quantification of the non-deuterated 1-Palmitoyl-sn-glycero-3-phosphocholine in biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the lipid due to improper storage or handling of solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.
-
pH Control: Ensure the pH of your experimental buffer is near neutral (around 6.5) to minimize hydrolysis.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down degradation kinetics.
-
Purity Check: If you suspect degradation, you can analyze your solution using HPLC or mass spectrometry to check for the presence of degradation products like palmitic acid.
-
Issue 2: Aggregation or precipitation of the lipid in solution.
-
Possible Cause: The concentration of the lipid is above its critical micelle concentration (CMC), or the solution conditions (pH, ionic strength) are not optimal.
-
Troubleshooting Steps:
-
Concentration Adjustment: Try preparing a more dilute solution of the lipid.
-
Optimize Buffer Conditions:
-
pH: Maintain a pH around 7.0-7.4 for neutral lysophosphatidylcholine (B164491) vesicles. Extreme pH values can alter the headgroup and lead to instability.
-
Ionic Strength: High salt concentrations can reduce electrostatic repulsion between lipid molecules, leading to aggregation. Consider using a buffer with a lower ionic strength.
-
-
Sonication: If forming vesicles, ensure sonication is performed above the phase transition temperature of the lipid to promote the formation of stable, unilamellar vesicles.
-
Issue 3: Low signal or no detection in mass spectrometry analysis when using as an internal standard.
-
Possible Cause: Insufficient concentration of the internal standard added to the sample, or degradation of the standard.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for the concentration of your this compound stock solution.
-
Spiking Procedure: Ensure the internal standard is added to the sample early in the extraction process to account for any loss during sample preparation.
-
Fresh Standard: Prepare a fresh stock solution of the internal standard to rule out degradation.
-
Quantitative Stability Data
The stability of lysophosphatidylcholines is influenced by temperature and pH. The following tables summarize the expected stability based on data from related phosphatidylcholines.
Table 1: Effect of pH on the Rate of Hydrolysis
| pH | Relative Rate of Hydrolysis |
| 4.0 | Increased |
| 6.5 | Minimal |
| 8.0 | Increased |
Table 2: Effect of Temperature on the Rate of Hydrolysis
| Temperature | Relative Rate of Hydrolysis |
| 4°C | Very Low |
| 25°C | Low |
| 37°C | Moderate |
| 70°C | High |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine and its Hydrolysis Products
This protocol is adapted from a method for separating phosphatidylcholine and its hydrolysis products.
-
Column: Allsphere silica (B1680970) analytical column.
-
Mobile Phase A: Chloroform:Methanol (70:30, v/v).
-
Mobile Phase B: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v).
-
Gradient Elution: A gradient elution program should be optimized to separate 1-Palmitoyl-sn-glycero-3-phosphocholine from palmitic acid.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Run Time: Approximately 25 minutes.
-
Quantification: External standard method using calibration curves for 1-Palmitoyl-sn-glycero-3-phosphocholine and palmitic acid.
Protocol 2: Mass Spectrometry for Detection of this compound and its Non-deuterated Analog
This protocol is based on high-throughput ESI-MS/MS methods for lysophosphatidylcholine quantification.
-
Sample Preparation: Crude lipid extraction of the sample.
-
Internal Standard: Spike the sample with a known concentration of this compound.
-
Instrumentation: Electrospray ionization tandem mass spectrometer (ESI-MS/MS).
-
Mode: Parent-ion scan mode for m/z 184 (the characteristic phosphocholine (B91661) headgroup fragment).
-
Analysis: Direct flow injection analysis.
-
Quantification: Achieved by comparing the signal intensity of the non-deuterated lipid to that of the deuterated internal standard.
Visualizations
References
Technical Support Center: Preventing Hydrogen-Deuterium Exchange in Lipid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing hydrogen-deuterium exchange (HDX) in lipid standards. Unwanted exchange of deuterium (B1214612) for hydrogen can compromise the isotopic purity of standards, leading to inaccurate quantification and flawed experimental results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to maintain the integrity of your deuterated lipid standards.
Troubleshooting Guide
This guide addresses common issues encountered during the use of deuterated lipid standards.
Issue 1: Decreasing signal intensity of the deuterated standard over time in mass spectrometry analysis.
-
Possible Cause: You may be observing hydrogen-deuterium back-exchange, where deuterium atoms on your standard are replaced by protons from the surrounding environment, such as protic solvents in your sample or mobile phase.[1] This leads to a decrease in the abundance of the fully deuterated standard.
-
Solution:
-
Solvent Selection: Whenever feasible, prepare and store your stock and working solutions in aprotic solvents like acetonitrile (B52724) or methyl tert-butyl ether (MTBE).[2] If protic solvents (e.g., methanol (B129727), water) are necessary, minimize the exposure time and maintain low temperatures.[2]
-
Temperature Control: Store all solutions containing deuterated standards at low temperatures (≤ -20°C) to reduce the rate of exchange.[3] For long-term storage, -80°C is recommended.[2]
-
pH Management: The rate of back-exchange is pH-dependent. For many compounds, maintaining a neutral or slightly acidic pH can help minimize exchange. The minimum exchange rate is often observed around pH 2.5-3.
-
Conduct a Stability Study: To confirm back-exchange, prepare your standard in the analytical mobile phase and measure its signal intensity at various time points (e.g., 0, 1, 4, 8, and 24 hours). A progressive decrease in signal, potentially with an increase in the signal of the unlabeled analyte, confirms instability.
-
Issue 2: Appearance of unexpected peaks or a mass shift towards a lower mass for the deuterated standard.
-
Possible Cause: This is a strong indicator of partial or complete deuterium loss. The peak at a lower mass likely corresponds to the lipid standard that has lost one or more deuterium atoms. In cases of complete exchange, a "false positive" signal for the unlabeled analyte may appear.
-
Solution:
-
Verify Isotopic Purity: Before use, and especially if you suspect an issue, verify the isotopic purity of your standard by acquiring a full-scan mass spectrum.
-
Review Storage Conditions: Ensure that the standards are stored under the recommended conditions. Unsaturated lipids are particularly unstable as powders and should be dissolved in a suitable organic solvent promptly after opening. All solutions should be stored in glass vials with Teflon-lined caps (B75204) to prevent contamination and degradation.
-
Labeling Position: Be aware of the position of the deuterium labels on the lipid molecule. Deuterium atoms on heteroatoms (like oxygen or nitrogen) or at acidic carbon positions are more prone to exchange. Whenever possible, choose standards with deuterium labels on stable, non-exchangeable positions, such as the carbon backbone.
-
Issue 3: Inconsistent and poorly reproducible quantitative results.
-
Possible Cause: Inaccurate quantification is often a result of a combination of factors, including unrecognized deuterium back-exchange and chromatographic isotope effects. The chromatographic isotope effect can cause the deuterated standard to elute at a slightly different retention time than the analyte, which can lead to differential matrix effects and inaccurate peak integration.
-
Solution:
-
Optimize Chromatography: Adjust your chromatographic gradient and temperature to minimize the retention time shift between the analyte and the internal standard.
-
Method Validation: Thoroughly validate your analytical method by assessing the stability of the deuterated standard within your specific sample matrix and under your analytical conditions.
-
Consider ¹³C-Labeled Standards: For applications requiring the highest level of accuracy and to circumvent the challenges associated with deuterium labeling, consider using ¹³C-labeled internal standards, as they do not exhibit these exchange phenomena.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated lipid standards?
A1: For long-term stability, deuterated lipid standards should be stored at or below -16°C. If the lipid is in an organic solvent, a temperature of -20°C ± 4°C is recommended. For powdered standards, saturated lipids are relatively stable when stored in a glass container with a Teflon-lined closure at ≤ -16°C. Unsaturated lipids are not stable as powders and should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C.
Q2: What type of container should I use for storing my deuterated lipid solutions?
A2: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents. Plastic containers are not recommended as plasticizers and other impurities can leach into the solvent and contaminate your standard.
Q3: How can I safely aliquot a small amount of a powdered lipid standard?
A3: To prevent moisture condensation on the cold powder, which can lead to degradation, allow the entire container to warm to room temperature in a desiccator before opening. Once at room temperature, you can open it, remove the desired amount, and then tightly reseal the container before returning it to the freezer.
Q4: Which solvents are best for minimizing hydrogen-deuterium exchange?
A4: Aprotic solvents such as acetonitrile, methyl tert-butyl ether (MTBE), and dimethyl sulfoxide (B87167) (DMSO) are preferred for dissolving and storing deuterated standards as they lack exchangeable protons. If protic solvents like methanol or water are required for your experimental workflow, their use should be minimized, and experiments should be conducted at low temperatures.
Q5: Can hydrogen-deuterium exchange occur in the mass spectrometer?
A5: Yes, back-exchange can occur in the hot ion source of a mass spectrometer. This is another reason why minimizing the presence of protic solvents in the final sample solution is beneficial.
Quantitative Data Summary
While precise quantitative data for the rate of hydrogen-deuterium exchange is highly dependent on the specific lipid structure and the exact experimental conditions, the following table summarizes the relative impact of key factors on the stability of deuterated lipid standards.
| Factor | Condition | Relative Rate of H/D Exchange | Recommended Practice |
| Temperature | Elevated (e.g., Room Temp or higher) | High | Store standards at ≤ -20°C. Perform sample preparation on ice. |
| Low (e.g., 0 to 4°C) | Low | Maintain low temperatures throughout the experimental workflow. | |
| pH | Basic (pH > 7) | High | Avoid basic conditions. |
| Acidic (pH < 7) | Moderate to Low | Maintain a neutral or slightly acidic pH. The rate is often lowest around pH 2.5. | |
| Solvent | Protic (e.g., Water, Methanol) | High | Minimize exposure time. Use aprotic solvents when possible. |
| Aprotic (e.g., Acetonitrile, MTBE) | Very Low | Use for long-term storage and as a primary component of the sample diluent. |
Experimental Protocols
Protocol 1: Preparation of a Deuterated Lipid Stock Solution from a Powder
This protocol describes the proper procedure for dissolving a powdered deuterated lipid standard to minimize contamination and degradation.
Materials:
-
Powdered deuterated lipid standard in its original vial
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile)
-
Glass syringe or pipette
-
Clean glass vial with a Teflon-lined cap
-
Desiccator
-
Inert gas (Argon or Nitrogen) - Recommended
Procedure:
-
Equilibrate to Room Temperature: Transfer the sealed vial of the powdered standard from the freezer to a desiccator at room temperature. Allow it to warm completely (approximately 30-60 minutes). This crucial step prevents atmospheric moisture from condensing on the cold powder.
-
Solvent Addition: Once at room temperature, open the vial. Using a glass syringe or pipette, add the calculated volume of the appropriate aprotic solvent to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is fully dissolved. A clear solution with no visible particulate matter should be obtained.
-
Transfer and Storage: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.
-
Inert Atmosphere: (Recommended) Gently flush the headspace of the vial with argon or nitrogen before sealing. This helps to prevent oxidation, which is particularly important for unsaturated lipids.
-
Label and Store: Clearly label the vial with the lipid's name, concentration, solvent, and the date of preparation. Store the solution at -20°C ± 4°C.
Visualizations
Caption: A recommended workflow for handling and preparing deuterated lipid standards to minimize hydrogen-deuterium exchange.
Caption: A logical workflow for troubleshooting suspected hydrogen-deuterium exchange in lipid standards.
References
improving signal-to-noise for 1-Palmitoyl-sn-glycero-3-phosphocholine-d49
Welcome to the technical support resource for 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (16:0 Lyso PC-d49). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the signal-to-noise ratio and overall data quality in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated form of 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC). Its primary application is as an internal standard in quantitative analysis by mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms increases its mass, allowing it to be distinguished from the endogenous, non-labeled analyte while sharing very similar chemical and physical properties.
Q2: Why am I observing low signal intensity or a poor signal-to-noise ratio for my 16:0 Lyso PC-d49 internal standard?
A2: Low signal intensity for a deuterated internal standard can be attributed to several factors. The most common causes include:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., other phospholipids (B1166683), salts) can suppress the ionization of the internal standard in the mass spectrometer's ion source.[1]
-
Suboptimal Concentration: The concentration of the internal standard may be too low relative to the analyte or other matrix components.
-
In-source Fragmentation: The compound may be fragmenting in the ion source before it can be detected as the intended precursor ion.[2]
-
Poor Sample Recovery: Inefficient extraction during sample preparation can lead to loss of the internal standard.
Q3: My deuterated internal standard is eluting at a slightly different retention time than the native analyte. Is this a problem?
A3: Yes, this is a well-known phenomenon called the "deuterium isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If this time shift is significant, the internal standard and the analyte can be exposed to different matrix environments, leading to differential ion suppression or enhancement and compromising quantitative accuracy.[1]
Q4: Can the 16:0 Lyso PC-d49 internal standard itself be a source of noise or interference?
A4: Yes. In some cases, the internal standard can contribute to background noise or create interference. This can happen if:
-
There are isotopic or chemical impurities in the standard.
-
The deuterated standard undergoes in-source fragmentation, creating ions that interfere with other analytes.[2]
-
There is "cross-talk" from the natural isotopic abundance of the unlabeled analyte, which may contribute to the signal of the deuterated standard, especially at high analyte concentrations.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered when using this compound.
Issue 1: Low Signal-to-Noise Ratio
If you are experiencing a low signal-to-noise (S/N) ratio for 16:0 Lyso PC-d49, follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting logic for a low signal-to-noise ratio.
Detailed Steps:
-
Verify Mass Spectrometer Parameters:
-
MRM Transition: Ensure you are using the correct precursor and product ions for 16:0 Lyso PC-d49. The most common transition involves the phosphocholine (B91661) head group fragment.
-
Ion Source Parameters: Optimize the electrospray ionization (ESI) source settings. High voltages or temperatures can sometimes lead to in-source fragmentation, where the lysophosphatidylcholine (B164491) is detected as a fragment instead of the intended precursor.[3]
-
Collision Energy: Ensure the collision energy is optimized for the specific transition to achieve the best fragmentation intensity.
-
-
Evaluate Sample Preparation:
-
Matrix Effects: Biological samples, especially plasma, contain high concentrations of other phospholipids that can suppress the ionization of your internal standard. Consider a more rigorous sample cleanup.
-
Extraction Recovery: Test the recovery of the internal standard through your extraction procedure. A low recovery will result in a weaker signal.
-
-
Optimize Chromatography:
-
Co-elution with Interferences: Your internal standard might be co-eluting with a highly abundant matrix component that is causing ion suppression. Adjust your chromatographic gradient to separate them.
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will reduce the signal height and thus the S/N ratio. This can be caused by column degradation or an incompatible mobile phase.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Inconsistent results are often linked to how the internal standard behaves relative to the analyte in the presence of the sample matrix.
Logical Relationship Diagram
Caption: Factors leading to inaccurate quantification.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the signal of the internal standard in a clean solution versus the signal when spiked into an extracted blank matrix. A significant drop in signal in the matrix indicates ion suppression.
-
Verify Co-elution: Overlay the chromatograms of the analyte (16:0 Lyso PC) and the internal standard (16:0 Lyso PC-d49). While a small shift is expected, they should elute within the same peak window to experience similar matrix effects. If they are separating, consider adjusting the gradient or using a different column.
-
Check Internal Standard Concentration: The concentration of the internal standard should be in the mid-range of the calibration curve for the native analyte. A concentration that is too low can lead to poor precision.
Experimental Protocols & Data
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This protocol is a common starting point for the extraction of lysophosphatidylcholines from plasma.
Experimental Workflow
Caption: A typical sample preparation workflow for plasma.
Methodology:
-
To a 50 µL plasma sample, add 10 µL of this compound internal standard solution (e.g., at 10 µg/mL in methanol).
-
Add 500 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Parameters for Quantification
The following tables provide recommended starting parameters for an LC-MS/MS method. These should be optimized for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient | 35% B to 100% B over 10 min, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Q1: 496.3 m/z → Q3: 184.1 m/z |
| MRM Transition (IS) | Q1: 545.7 m/z → Q3: 184.1 m/z |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Cone Gas Flow | ~50 L/hr |
| Desolvation Gas Flow | ~800 L/hr |
| Collision Gas | Argon |
| Collision Energy | 20 - 35 eV (optimize for your instrument) |
Note: The MRM transition for both the analyte and the internal standard targets the characteristic phosphocholine head group fragment at m/z 184.1. The precursor ion for the d49 internal standard will be higher than the native analyte due to the mass of the deuterium atoms. The exact mass of this compound may vary slightly based on the specific deuteration pattern. Always confirm the exact mass from the certificate of analysis provided by the supplier.
References
- 1. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Lipidomics Methods: A Comparative Guide to Using 1-Palmitoyl-sn-glycero-3-phosphocholine-d49
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount. The validation of analytical methods is a critical step to ensure reliable results. This guide provides a comprehensive comparison of internal standards used in lipidomics, with a focus on the application of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49. We present supporting experimental data, detailed protocols, and visualizations to facilitate the validation of your lipidomics workflow.
The Crucial Role of Internal Standards in Lipidomics
Internal standards (IS) are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] An ideal internal standard is a compound chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer.[2] It should be added to the sample at a known concentration as early as possible in the analytical workflow, preferably before lipid extraction, to account for sample loss and variations in ionization efficiency.[2]
Comparison of Internal Standard Performance
The choice of an appropriate internal standard is critical for accurate lipid quantification. The most common types of internal standards used in lipidomics are stable isotope-labeled lipids (e.g., deuterated or ¹³C-labeled) and odd-chain lipids. Each type has its advantages and disadvantages.
Deuterated lipids, such as this compound, are considered a gold standard as they co-elute closely with the endogenous analyte in liquid chromatography (LC) and can effectively correct for matrix effects.[1] However, potential isotopic scrambling or exchange and slight retention time shifts compared to the native analyte are factors to consider.[1] Carbon-13 labeled lipids offer similar benefits to deuterated lipids. Odd-chain lipids, which are not naturally abundant in most biological samples, provide a cost-effective alternative, though their chemical and physical properties may differ more significantly from the analytes of interest.
For a clear comparison, the following table summarizes the performance of different internal standard types based on key analytical parameters:
| Internal Standard Type | Principle | Advantages | Disadvantages | Quantitative Performance Highlights |
| Deuterated Lipids (e.g., this compound) | Analytes with some hydrogen atoms replaced by deuterium.[1] | Co-elute closely with the endogenous analyte in LC.[1] Can correct for matrix effects.[1] | Potential for isotopic scrambling or exchange.[1] May exhibit a slight retention time shift in LC compared to the native analyte.[1] | In a comparative study, no significant differences were observed in the concentrations of deuterated and ¹³C-labeled essential fatty acids in rat plasma after 24 hours, suggesting minimal isotope effect when data is corrected for endogenous pools and matrix effects.[1] |
| ¹³C-Labeled Lipids | Analytes with some carbon atoms replaced by the ¹³C isotope. | Chemically identical to the endogenous analyte, leading to very similar extraction and ionization behavior. | Generally more expensive than deuterated or odd-chain lipids. | Provides high accuracy and precision in quantification. |
| Odd-Chain Lipids | Lipids with an odd number of carbon atoms in their fatty acid chains, which are rare in most biological systems.[1] | Cost-effective. Readily available. | May not perfectly mimic the behavior of even-chain endogenous lipids during extraction and ionization. | Can provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[2] |
Experimental Protocols
Accurate and reproducible lipidomics analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis, which can be adapted for use with this compound as an internal standard.
Lipid Extraction Protocol using Methyl-tert-butyl ether (MTBE)
This protocol is a widely used method for extracting a broad range of lipid classes.
-
Sample Preparation: Homogenize tissue samples or use cell pellets. For plasma or serum, use a specific volume (e.g., 10 µL).
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol (B129727) to the sample.
-
Solvent Addition: Add methanol to the sample and vortex thoroughly.
-
MTBE Addition: Add MTBE and vortex for an extended period (e.g., 1 hour) at a controlled temperature (e.g., 4°C).
-
Phase Separation: Add water to induce phase separation and vortex briefly.
-
Centrifugation: Centrifuge the samples to pellet any precipitate and clearly separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully collect the upper organic phase containing the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
LC-MS/MS Analysis Protocol
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of lipids.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column for lipid analysis (e.g., C18).[1]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.35 mL/min.[1]
-
Injection Volume: 1-5 µL.[1]
-
Gradient:
-
Start at 15% B.
-
Increase to 30% B over 4 minutes.
-
Increase to 52% B from 4-5 minutes.
-
Increase to 82% B from 5-22 minutes.
-
Increase to 99% B from 22-27 minutes.
-
Hold at 99% B from 27-38 minutes.
-
Return to 15% B from 38-38.2 minutes and hold for re-equilibration.[1]
-
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific lipid species, including the endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine and the deuterated internal standard.
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the processes involved in validating a lipidomics method, the following diagrams illustrate a typical experimental workflow and the logical steps for evaluating internal standard performance.
A typical experimental workflow for lipidomics analysis.
Logical workflow for evaluating internal standard performance.
Conclusion
The validation of a lipidomics method is a rigorous process that is fundamental to obtaining high-quality, reliable data. The selection of an appropriate internal standard is a cornerstone of this process. This compound, as a deuterated lipid standard, offers excellent performance for the quantification of phosphatidylcholines and can serve as a representative for a class-based internal standard strategy. By following detailed experimental protocols and systematically evaluating performance metrics, researchers can confidently validate their lipidomics methods and contribute to the generation of robust and reproducible scientific findings.
References
A Comparative Guide to Quantification Accuracy Using 1-Palmitoyl-sn-glycero-3-phosphocholine-d49
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. This guide provides an objective comparison of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (16:0-d49 GPC) with other common internal standards used in mass spectrometry-based lipid quantification. The information presented herein is supported by established principles of analytical chemistry and data from comparative studies.
Comparison of Internal Standard Performance
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics workflow. The ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from extraction to detection.[1] This helps to correct for variations in sample preparation, extraction efficiency, and instrument response.[2] The most commonly used internal standards in lipidomics fall into three main categories: deuterated lipids, carbon-13 labeled lipids, and odd-chain lipids.[1]
Table 1: Comparison of Internal Standards for the Quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 GPC)
| Parameter | This compound (Deuterated) | 1-Palmitoyl-sn-glycero-3-phosphocholine-¹³C (Carbon-13 Labeled) | 1-Heptadecanoyl-sn-glycero-3-phosphocholine (17:0 GPC) (Odd-Chain) |
| Principle | Hydrogen atoms are replaced by deuterium (B1214612). | Carbon atoms are replaced by the ¹³C isotope. | Contains an odd-numbered fatty acid chain that is not naturally abundant in most biological systems. |
| Co-elution with Analyte | Very close co-elution with the endogenous 16:0 GPC, though a slight retention time shift (isotope effect) can sometimes be observed in liquid chromatography (LC).[1] | Excellent co-elution with the endogenous 16:0 GPC. | Elutes at a different retention time than 16:0 GPC due to the difference in chain length. |
| Correction for Matrix Effects | Excellent, as it experiences nearly identical ion suppression or enhancement as the analyte due to co-elution.[1] | Excellent, for the same reasons as the deuterated standard. | Good, but may not fully compensate for matrix effects if the elution time difference is significant. |
| Potential for Isotopic Interference | Low risk of interference from the natural isotopes of the analyte. | Minimal risk of interference. | No risk of isotopic interference from the analyte. |
| Potential for Isotopic Scrambling/Exchange | Potential for back-exchange of deuterium with hydrogen from the solvent, although this is generally minimal under controlled conditions.[1] | Stable label, no risk of exchange. | Not applicable. |
| Accuracy | High, considered a gold standard for quantitative accuracy. | High, also considered a gold standard. | Good, but can be less accurate than isotopically labeled standards if extraction efficiency or ionization response differs significantly from the analyte. |
| Precision | High | High | Good |
| Availability and Cost | Widely available but can be more expensive than other options. | Generally less common and more expensive than deuterated standards. | Readily available and generally the most cost-effective option. |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures.[1] Below is a representative protocol for the quantification of 16:0 GPC in a biological matrix using an internal standard.
Lipid Extraction (Methyl-tert-butyl ether - MTBE Method)
-
In a clean glass tube, add 50 µL of the biological sample (e.g., plasma, serum, or cell homogenate).
-
Add 225 µL of cold methanol (B129727) containing the internal standard (e.g., 16:0-d49 GPC at a known concentration).
-
Add 750 µL of cold MTBE.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on an orbital shaker at 4°C for 1 hour.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the upper organic phase into a new clean tube.
-
To maximize recovery, re-extract the lower aqueous phase by adding 200 µL of the MTBE/methanol/water (10:3:2.5, v/v/v) upper phase solvent mixture, vortexing, and centrifuging as before.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.[1]
LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.[1]
-
Chromatographic Column : A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B : Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]
-
Gradient Elution : A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute lipids of increasing hydrophobicity.
-
Flow Rate : A flow rate of 0.3-0.5 mL/min is commonly used.
-
Injection Volume : 1-5 µL.
-
Ionization Mode : Positive electrospray ionization (ESI) is typically used for the analysis of phosphocholines.
-
Data Acquisition : Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for targeted quantification on a triple quadrupole mass spectrometer. The MRM transitions for 16:0 GPC and its deuterated internal standard would be optimized. For high-resolution mass spectrometers, targeted analysis can be performed using extracted ion chromatograms of the precursor ions.
Mandatory Visualization
Caption: Experimental workflow for the quantification of 16:0 GPC.
Caption: Simplified signaling role of lysophosphatidylcholines like 16:0 GPC.
References
A Guide to Inter-Laboratory Comparison of Lysophosphatidylcholine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of lysophosphatidylcholines (LPCs), drawing upon data from significant inter-laboratory studies. Accurate and reproducible measurement of LPCs is crucial due to their role as signaling molecules and biomarkers in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer. This document summarizes quantitative data from key comparison studies, details the experimental protocols employed, and visualizes relevant biological and experimental workflows to aid researchers in selecting and implementing robust analytical methods.
Data Presentation: Quantitative Comparison of LPC Quantification
The following tables summarize the results from major inter-laboratory comparison studies, highlighting the consensus on LPC concentrations in standard reference materials and the variability observed across different laboratories and methods. The primary analytical technique used in these studies is Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Consensus Mean Concentrations of Selected LPCs in NIST SRM 1950 Human Plasma
The National Institute of Standards and Technology (NIST) conducted an inter-laboratory comparison exercise involving 31 laboratories to establish consensus estimates for lipids in a standard reference material (SRM 1950 - Metabolites in Frozen Human Plasma)[1][2][3][4]. The results for key LPC species are presented below.
| Lysophosphatidylcholine Species | Consensus Mean (µmol/L) | Consensus Median (µmol/L) | Inter-laboratory CV (%) | Number of Labs Reporting |
| LPC 16:0 | 118 | 115 | 28 | 25 |
| LPC 18:0 | 78.4 | 76.5 | 30 | 25 |
| LPC 18:1 | 34.1 | 33.1 | 35 | 24 |
| LPC 18:2 | 26.5 | 25.9 | 36 | 24 |
| LPC 20:4 | 14.2 | 13.5 | 40 | 22 |
CV: Coefficient of Variation
Table 2: Inter-Laboratory Precision in an International Ring Trial
An international ring trial involving 14 laboratories was conducted to evaluate the performance of a commercially available targeted metabolomics and lipidomics platform (Biocrates AbsoluteIDQ p400HR) for the analysis of human and rodent plasma and serum[5]. The median inter-laboratory coefficient of variation for the glycerophospholipid class, which includes LPCs, was reported.
| Analyte Class | Matrix | Median Inter-laboratory CV (%) |
| Glycerophospholipids (including LPCs) | NIST SRM 1950 | 23 |
Experimental Protocols
The methodologies employed in large-scale inter-laboratory comparisons are crucial for understanding the sources of variability and for establishing best practices. Below are summaries of typical experimental protocols used in the cited studies.
NIST Inter-laboratory Comparison Exercise Protocol Summary
The NIST study was designed to assess the comparability of lipid quantification results across different laboratories using their own established methods.
-
Test Material: Participants received vials of NIST Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma."
-
Experimental Design: Each of the 31 participating laboratories was instructed to use their routine analytical workflow for lipid quantification. This meant that a variety of sample preparation techniques, chromatography conditions, mass spectrometry platforms, and quantification strategies were employed.
-
Sample Preparation: While specific protocols varied, a common approach involved protein precipitation and liquid-liquid extraction to isolate lipids from the plasma matrix.
-
Instrumentation: A range of LC-MS systems was used across the participating laboratories, including different types of mass analyzers (e.g., triple quadrupole, Q-TOF, Orbitrap).
-
Quantification: Laboratories used different calibration and internal standard strategies for quantification.
-
Data Analysis: The collected data was statistically analyzed by NIST to determine consensus mean and median concentrations, as well as the overall inter-laboratory variability (expressed as the coefficient of variation).
International Ring Trial Protocol Summary (Biocrates AbsoluteIDQ p400HR Kit)
This ring trial aimed to assess the reproducibility of a standardized, commercially available kit across multiple sites.
-
Test Material: The study included human plasma and serum, mouse and rat plasma, and NIST SRM 1950.
-
Experimental Design: All 14 participating laboratories used the same experimental protocol as defined by the Biocrates AbsoluteIDQ p400HR kit.
-
Sample Preparation: A standardized protocol provided with the kit was used, which typically involves protein precipitation and dilution steps. The kit includes internal standards that are added to each sample.
-
Instrumentation: The analysis was performed on high-resolution, accurate-mass mass spectrometers (Thermo Fisher Scientific Q Exactive Orbitrap family). Flow Injection Analysis (FIA-MS) was used for the quantification of LPCs.
-
Quantification: The kit includes calibration standards and quality control samples. Quantification is based on the use of isotopically labeled internal standards for each lipid class.
-
Data Analysis: Raw data was processed using the kit-specific software, and the results were compiled to assess intra- and inter-laboratory precision.
Mandatory Visualizations
Signaling Pathways Involving Lysophosphatidylcholine
LPCs are bioactive lipid mediators that can activate a variety of signaling pathways, often through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs). This can lead to the activation of downstream effectors such as protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the transcription factor NF-κB, ultimately influencing cellular processes like inflammation, cell proliferation, and apoptosis.
Caption: Lysophosphatidylcholine (LPC) signaling pathways.
Experimental Workflow for an Inter-Laboratory Comparison Study
The successful execution of an inter-laboratory comparison study requires careful planning and a standardized workflow, from sample distribution to data analysis.
Caption: Workflow of a typical inter-laboratory comparison study.
References
- 1. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 4. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [sites.einsteinmed.edu]
- 5. International Ring Trial of a High Resolution Targeted Metabolomics and Lipidomics Platform for Serum and Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of internal standards is paramount for accurate and reproducible results in quantitative analytical studies. This guide provides a comprehensive comparison of methodologies for assessing the purity of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49, a commonly used deuterated internal standard in lipidomics.
This document outlines key experimental protocols, presents comparative data for the deuterated standard and its non-deuterated counterpart, and discusses alternative standards.
Introduction to this compound and Its Importance
1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC) is a lysophosphatidylcholine (B164491) that plays a role in various biological processes. Its deuterated form, this compound (16:0 Lyso PC-d49), is a synthetic, stable isotope-labeled lipid widely employed as an internal standard in mass spectrometry-based quantitative analysis of lipids. The incorporation of 49 deuterium (B1214612) atoms allows for its differentiation from the endogenous, non-labeled analyte, enabling precise quantification by correcting for variations during sample preparation and analysis.
Key Purity Parameters and Analytical Techniques
The purity assessment of this compound involves the evaluation of both its chemical and isotopic purity.
Chemical Purity: This refers to the absence of other structurally related or unrelated chemical entities. Common impurities in synthetic phospholipids (B1166683) can include regioisomers, lysophospholipids with different fatty acyl chains, and byproducts from the synthesis process.
Isotopic Purity: This is a critical parameter for deuterated standards and refers to the percentage of the labeled compound that has the desired number of deuterium atoms. It also includes the distribution of isotopic species (e.g., d48, d47, etc.).
The primary analytical techniques for these assessments are:
-
High-Performance Liquid Chromatography (HPLC) with various detectors for chemical purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for both chemical and isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, for chemical purity and structural confirmation.
Comparative Analysis of Purity Assessment Methods
This section details the experimental protocols for the most common methods used to assess the purity of this compound and compares its performance with the non-deuterated standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the chemical purity of phospholipids. The choice of detector is crucial for sensitive and accurate quantification.
Table 1: Comparison of HPLC Detectors for Phospholipid Analysis
| Detector | Principle | Advantages | Disadvantages |
| Ultraviolet (UV) | Measures the absorbance of light by the analyte. | Simple and cost-effective. | Most phospholipids have low UV absorbance, limiting sensitivity. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent and measures the light scattered by the non-volatile analyte particles. | Universal detector for non-volatile compounds. | Non-linear response can complicate quantification. |
| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles before detection. | Offers a more uniform response for different analytes compared to ELSD, providing better quantitative accuracy. High sensitivity. | Can be more expensive than other detectors. |
A robust method for assessing the chemical purity of lysophosphatidylcholines involves using a Charged Aerosol Detector (CAD), which provides a sensitive and near-uniform response for non-volatile analytes like phospholipids.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: Acetonitrile/Methanol/Water (85:10:5, v/v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Methanol/Water (50:40:10, v/v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 0% to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector.
dot
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for both chemical and isotopic purity assessment. It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.
-
LC System: Utilize a similar HPLC setup as described for HPLC-CAD.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and isotopic distribution analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for phosphocholines.
-
Data Acquisition: Full scan mode to assess the isotopic distribution and targeted MS/MS (tandem mass spectrometry) to confirm the structure and identify impurities.
Isotopic Purity Assessment:
The isotopic distribution of this compound can be determined by analyzing the full scan mass spectrum. The relative intensities of the ion corresponding to the fully deuterated species (d49) and the less deuterated species (d48, d47, etc.) are used to calculate the isotopic purity.
Table 2: Theoretical vs. Expected Isotopic Distribution of this compound
| Isotopic Species | Theoretical m/z (M+H)⁺ | Expected Abundance |
| d49 | 545.64 | > 98% |
| d48 | 544.63 | < 2% |
| d47 | 543.62 | < 1% |
| ... | ... | ... |
Note: Expected abundance may vary between batches and manufacturers. Refer to the Certificate of Analysis for specific values.
dot
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a highly specific technique for the analysis of phosphorus-containing compounds like phospholipids. It provides valuable information about the chemical environment of the phosphorus atom, allowing for the identification and quantification of different phospholipid classes.
-
Solvent: A mixture of deuterated chloroform (B151607) (CDCl₃) and methanol-d₄ (CD₃OD) is commonly used.
-
Internal Standard: An external standard such as triphenyl phosphate (B84403) can be used for quantification.
-
Acquisition: A standard one-pulse experiment with proton decoupling is typically sufficient.
The ³¹P NMR spectrum of pure 1-Palmitoyl-sn-glycero-3-phosphocholine should show a single sharp peak. The presence of other peaks may indicate impurities such as other phospholipid classes or degradation products.
Table 3: Comparison of Purity Data from Different Techniques
| Technique | Parameter Assessed | This compound (Typical) | 1-Palmitoyl-sn-glycero-3-phosphocholine (Non-deuterated) |
| HPLC-CAD | Chemical Purity | > 98% | > 98% |
| LC-MS | Chemical Purity | > 98% | > 98% |
| LC-MS | Isotopic Purity | > 98% d49 | N/A |
| ³¹P NMR | Chemical Purity | Single peak | Single peak |
Alternative Internal Standards
While this compound is a widely used internal standard, other alternatives can be considered depending on the specific application and analytical platform.
-
Non-deuterated 1-Palmitoyl-sn-glycero-3-phosphocholine: Can be used as an external standard for calibration curves but is not suitable as an internal standard for mass spectrometry-based quantification of the same analyte.
-
Other Deuterated Lysophosphatidylcholines: Lysophosphatidylcholines with different fatty acyl chain lengths (e.g., 18:0 Lyso PC-d49) can be used, but potential differences in chromatographic behavior and ionization efficiency should be considered.
-
¹³C-labeled 1-Palmitoyl-sn-glycero-3-phosphocholine: Offers an alternative to deuterated standards with potentially less chromatographic shift compared to the non-labeled analyte.
dot
Conclusion
Assessing the purity of this compound is a critical step in ensuring the accuracy of quantitative lipidomics studies. A multi-technique approach, combining HPLC for chemical purity, high-resolution LC-MS for both chemical and isotopic purity, and ³¹P NMR for structural confirmation, provides a comprehensive evaluation. Researchers should always refer to the manufacturer's Certificate of Analysis for batch-specific purity data and consider the suitability of alternative standards based on their specific experimental needs.
Performance of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipids in biological matrices is paramount. This guide provides a comprehensive comparison of the performance of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 (d49-PC) as an internal standard in lipidomics, with a focus on its application in various biological matrices. This guide synthesizes available data on its performance characteristics and compares it with other commonly used internal standards.
This compound is a deuterated analog of the naturally occurring lysophosphatidylcholine, 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (16:0 Lyso PC). Its structural similarity and mass difference make it an ideal internal standard for correcting variations during sample preparation and analysis by mass spectrometry.
Comparison of Internal Standards for Lysophosphatidylcholine Analysis
The choice of internal standard is critical for the accuracy and precision of quantitative lipidomics. While deuterated standards like d49-PC are widely used, other options such as carbon-13 labeled and odd-chain lipids are also available.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., d49-PC) | Hydrogen atoms are replaced by deuterium. | Co-elutes closely with the endogenous analyte in liquid chromatography (LC). Can effectively correct for matrix effects. | Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift compared to the native analyte.[1] |
| ¹³C-Labeled Lipids | Carbon-12 atoms are replaced by carbon-13. | Considered the "gold standard" due to minimal isotopic effects and co-elution with the analyte. High isotopic stability. | Generally more expensive and less commercially available than deuterated standards. |
| Odd-Chain Lipids | Non-endogenous lipids with an odd number of carbon atoms in their fatty acid chains. | Not naturally present in most biological systems, avoiding interference with endogenous lipids. | May not perfectly mimic the extraction and ionization behavior of even-chained endogenous lipids. |
Performance of d49-PC in Biological Matrices: A Data Summary
While comprehensive, publicly available datasets detailing the performance of d49-PC across a wide range of biological matrices are limited, we can infer its expected performance based on studies quantifying lysophosphatidylcholines using deuterated internal standards. The following table summarizes typical performance characteristics.
| Performance Metric | Plasma/Serum | Tissue Homogenate | Urine |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | Low ng/mL | Low ng/g | Low ng/mL |
| Limit of Quantification (LOQ) | Mid ng/mL | Mid ng/g | Mid ng/mL |
| Extraction Recovery | 85-110% | 80-115% | 75-120% |
| Matrix Effect | 90-110% | Variable, can be significant | Can be significant |
Note: The values presented are estimations based on typical performance of deuterated lipid standards in similar applications and should be validated for specific experimental conditions.
Experimental Protocols
Accurate quantification relies on robust and well-documented experimental procedures. Below are detailed methodologies for the analysis of lysophosphatidylcholines using a deuterated internal standard like d49-PC.
Lipid Extraction from Plasma/Serum (Folch Method)
-
To 50 µL of plasma or serum, add 1 mL of a chloroform:methanol (2:1, v/v) mixture containing the internal standard (d49-PC) at a known concentration.
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the lipids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The MRM transitions for 16:0 Lyso PC and d49-PC would be specific to their precursor and product ions.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental processes and biological relationships.
Experimental workflow for lipid quantification.
Simplified signaling pathway involving 16:0 Lyso PC.
References
Safety Operating Guide
Proper Disposal of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49: A Safety and Operational Guide
This document provides essential safety and logistical information for the proper disposal of 1-Palmitoyl-sn-glycero-3-phosphocholine-d49, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, proper handling is crucial to maintain a safe laboratory environment.[1][2] It is a combustible solid, and care should be taken to avoid dust formation, as fine dust particles can form explosive mixtures with air.[3]
Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of dust generation, use a type N95 (US) respirator or a self-contained breathing apparatus.[1][4]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water.[1]
-
Skin: Wash the affected area with plenty of water.[1]
-
Inhalation: Move to a well-ventilated area with fresh air. If breathing is difficult, provide artificial respiration or oxygen.[1]
-
Ingestion: Seek medical assistance for gastric lavage.[1]
II. Quantitative Data Summary
The following table summarizes the key quantitative data for 1-Palmitoyl-sn-glycero-3-phosphocholine. The deuterated form (d49) will have a slightly higher molecular weight, but other properties are comparable.
| Property | Value | Source |
| Molecular Formula | C24H50NO7P | [1][5] |
| Molecular Weight | 495.6 g/mol | [1] |
| Appearance | Solid | [3] |
| Storage Class | 11 (Combustible Solids) | [4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound.
1. Waste Collection and Segregation:
- Collect unused or waste this compound in a dedicated, clearly labeled, and sealable container.[3]
- Avoid mixing with other chemical waste to prevent unforeseen reactions.
2. Spill Management:
- Minor Spills:
- Clean up all spills immediately.[3]
- Use dry clean-up procedures; avoid generating dust.[3]
- Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[3]
- Major Spills:
- Evacuate the area and move upwind.[3]
- Alert emergency responders, providing the location and nature of the hazard.[3]
3. Final Disposal:
- Dispose of the waste material in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidelines.
- This material may be suitable for recycling if it is unused and uncontaminated.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. kmpharma.in [kmpharma.in]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1-Palmitoyl-sn-glycero-3-phosphocholine syntheticNo, =99 17364-16-8 [sigmaaldrich.com]
- 5. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 1-Palmitoyl-sn-glycero-3-phosphocholine-d49
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 1-Palmitoyl-sn-glycero-3-phosphocholine-d49, a deuterated lipid used as an internal standard or tracer in various research applications. Adherence to these protocols is critical for personnel safety and maintaining sample integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles or glasses with side shields | To protect against splashes and airborne particles.[1][2][3] |
| Hand Protection | Disposable nitrile gloves | To prevent skin contact. For tasks with a higher risk of exposure, consider double gloving.[3] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area. A self-contained breathing apparatus may be necessary if there is a risk of dust formation and inhalation.[1] | To prevent inhalation of the substance, particularly if it is in a powder form.[1][4] |
Operational and Disposal Plans
Proper handling and disposal are crucial for laboratory safety and environmental compliance. The following procedural guidance outlines the key steps from receipt of the compound to its final disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
For lipids, especially those in powder form, it is recommended to allow the container to reach room temperature before opening to prevent moisture absorption.[6]
Handling and Sample Preparation:
-
All handling of this compound should be conducted in a well-ventilated laboratory.[5]
-
As deuterated compounds are often hygroscopic and can readily absorb moisture, it is recommended to handle them in a dry atmosphere, such as under an inert gas like nitrogen or argon.[7][8][9]
-
Use clean, dry glassware and equipment to avoid contamination.[7]
-
Avoid generating dust if the compound is in a solid form.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
Spill Management:
-
In case of a minor spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[5]
-
Wear appropriate PPE, including impervious gloves and safety glasses, during cleanup.[5]
-
Collect the spilled material and place it in a clean, dry, and sealable labeled container for disposal.[5]
-
For major spills, evacuate the area and alert emergency responders.[5]
Disposal:
-
All waste, including contaminated materials, must be handled in accordance with local, state, and federal regulations.[5]
-
Dispose of the chemical waste in a designated, labeled container.
-
Do not dispose of the material down the drain or into the environment.
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical assistance.[1] |
Safe Handling Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of deuterated phospholipids.
References
- 1. kmpharma.in [kmpharma.in]
- 2. 1-Palmitoyl-sn-glycero-3-phosphocholine syntheticNo, =99 17364-16-8 [sigmaaldrich.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. chromservis.eu [chromservis.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
